Product packaging for Manganese; pentane-2,4-dione(Cat. No.:CAS No. 36502-36-0)

Manganese; pentane-2,4-dione

Cat. No.: B8679568
CAS No.: 36502-36-0
M. Wt: 355.28 g/mol
InChI Key: VZDCZZHSZDGUCY-UHFFFAOYSA-N
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Description

Significance in Coordination Chemistry and Organometallic Compounds

Manganese acetylacetonate (B107027), with the chemical formula Mn(acac)x (where x can be 2 or 3, denoting the +2 or +3 oxidation state of the manganese ion), is a classic example of a metal complex formed with a β-diketonate ligand. The acetylacetonate anion, (CH3COCHCOCH3)⁻, acts as a bidentate ligand, binding to the manganese ion through its two oxygen atoms to form a stable six-membered chelate ring. quora.comwikipedia.org This chelation imparts significant stability to the complex.

The compound's importance in coordination chemistry stems from its role as a versatile precursor for synthesizing other manganese complexes. smolecule.com The acetylacetonate ligands can be substituted by other ligands, allowing for the creation of tailored catalysts and materials with specific properties. smolecule.com Furthermore, the electronic structure of manganese acetylacetonate, particularly the d-electron configuration of the manganese ion, makes it a valuable model for studying ligand field theory, magnetic properties, and redox behavior in transition metal complexes. magritek.com For instance, manganese(III) acetylacetonate is a high-spin d4 complex, making it susceptible to Jahn-Teller distortion, a key concept in coordination chemistry. wikipedia.orgacs.org

In organometallic chemistry, while not containing a direct metal-carbon bond, manganese acetylacetonate serves as a crucial starting material for the synthesis of organometallic reagents and catalysts. americanelements.comamericanelements.com Its solubility in organic solvents makes it highly compatible with various organic reaction systems. ontosight.aiontosight.ai

Broad Applications Across Diverse Scientific Disciplines

The utility of manganese acetylacetonate extends far beyond fundamental chemistry, finding applications in a wide array of scientific fields.

Catalysis: It is widely employed as a catalyst or catalyst precursor in numerous organic reactions. ontosight.aichemimpex.com This includes oxidation reactions, polymerizations, and cross-coupling reactions. smolecule.comscirp.orgrsc.org For example, manganese(III) acetylacetonate is known to initiate radical polymerizations and can be used to control the molecular weight of polymers like polystyrene. researchgate.netmdpi.com It also serves as a catalyst for the epoxidation of alkenes and the oxidation of phenols. smolecule.comrsc.org

Materials Science: The compound is a key precursor in the synthesis of advanced materials. It is used to create manganese-based materials such as manganese oxide nanoparticles, which have applications in battery technology, biosensing, and environmental remediation. chemimpex.comnih.govjove.com The thermal decomposition of manganese(II) acetylacetonate is a common method for producing these nanoparticles with controlled size and morphology. nih.govjove.com It is also used in the fabrication of carbon nanostructures and in the development of magnetic materials. smolecule.comamericanelements.com

Biomedical Applications: In the biomedical field, manganese acetylacetonate has been explored for its potential as a contrast agent in magnetic resonance imaging (MRI). ontosight.aichemimpex.com The paramagnetic nature of the manganese ion can enhance image contrast. chemimpex.com

Overview of Advanced Research Themes and Methodologies

Contemporary research on manganese acetylacetonate is focused on harnessing its properties for more sophisticated applications and developing more efficient and sustainable synthetic methods.

Nanoparticle Synthesis: A significant area of research involves the use of manganese acetylacetonate for the controlled synthesis of manganese oxide (MnO) nanoparticles. nih.govresearchgate.net Researchers are exploring methods like thermal decomposition in various solvents and stabilizers to fine-tune the size, shape, and surface chemistry of the resulting nanoparticles for specific applications, such as in MRI and catalysis. nih.govjove.com Environmentally friendly, or "green," synthesis routes are also being developed to produce these nanoparticles. researchgate.nethep.com.cnhep.com.cn

Advanced Catalysis: Scientists are designing more complex catalytic systems based on manganese acetylacetonate. This includes immobilizing the complex onto solid supports like metal-organic frameworks (MOFs) to create recyclable heterogeneous catalysts. rsc.org There is also a focus on its use in stereoselective transformations and in initiating controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. smolecule.com

Crystallography and Structural Studies: Advanced crystallographic studies continue to reveal new insights into the structure of manganese acetylacetonate. For instance, research has identified new crystalline forms and investigated the Jahn-Teller distortion in manganese(III) acetylacetonate with greater precision, leading to a deeper understanding of its solid-state properties. acs.orgacs.orgresearchgate.netresearcher.life

Physicochemical Properties of Manganese Acetylacetonates (B15086760)

PropertyManganese(II) acetylacetonateManganese(III) acetylacetonate
Chemical Formula C10H14MnO4 ontosight.aiontosight.aiC15H21MnO6 ereztech.comscbt.comthermofisher.com
Molecular Weight 253.17 g/mol ontosight.aiontosight.ai352.26 g/mol ereztech.comscbt.com
Appearance Pink or pale red crystalline solid ontosight.aiBlack crystalline powder ereztech.com or lustrous brown solid researchgate.net
Oxidation State of Mn +2+3
Coordination Geometry Distorted octahedral ontosight.aiDistorted octahedral (due to Jahn-Teller effect) wikipedia.org
Solubility Soluble in organic solvents like ethanol (B145695), chloroform, and acetone (B3395972) ontosight.aiSoluble in acetone, benzene, chloroform, ether, and ethanol researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24MnO6 B8679568 Manganese; pentane-2,4-dione CAS No. 36502-36-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36502-36-0

Molecular Formula

C15H24MnO6

Molecular Weight

355.28 g/mol

IUPAC Name

manganese;pentane-2,4-dione

InChI

InChI=1S/3C5H8O2.Mn/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3;

InChI Key

VZDCZZHSZDGUCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Mn]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Conventional Synthesis Routes

The traditional methods for synthesizing manganese acetylacetonate (B107027) complexes are well-established, providing reliable pathways to both Mn(acac)₂ and Mn(acac)₃. These methods often involve the reaction of a manganese salt with acetylacetone (B45752), with the final oxidation state of the manganese ion being dependent on the chosen reaction conditions and reagents.

Preparation of Manganese(II) Acetylacetonate Complexes

Manganese(II) acetylacetonate, or Mn(acac)₂, is typically prepared through the reaction of a manganese(II) salt, such as manganese(II) chloride, with acetylacetone. ontosight.ai This reaction is generally carried out in the presence of a base, like sodium hydroxide (B78521) or ammonia, in an aqueous or alcoholic solution. ontosight.ai The base facilitates the deprotonation of acetylacetone to its anionic form, acetylacetonate, which then coordinates to the Mn(II) ion. The resulting product, Mn(acac)₂, is a tan solid. wikipedia.org The dihydrate form, Mn(acac)₂(H₂O)₂, is a yellow solid that can be converted to the anhydrous form by vacuum drying. wikipedia.org

Table 1: Conventional Synthesis of Manganese(II) Acetylacetonate

Reactants Base Solvent Product

Preparation of Manganese(III) Acetylacetonate Complexes

The synthesis of Manganese(III) acetylacetonate, Mn(acac)₃, a dark brown crystalline solid, can be achieved through several conventional methods. umb.edu These methods primarily focus on the oxidation of manganese from the +2 to the +3 state.

A common route to Mn(acac)₃ involves the oxidation of a Manganese(II) precursor. This can be achieved by starting with a Manganese(II) salt, such as manganese(II) chloride tetrahydrate, and reacting it with acetylacetone in the presence of an oxidizing agent. umb.edu One established method utilizes potassium permanganate (B83412) (KMnO₄) as the oxidant. umb.edu In this process, a solution of manganese(II) chloride and sodium acetate (B1210297) is treated with acetylacetone, followed by the dropwise addition of a potassium permanganate solution. umb.edu The Mn(VII) in permanganate oxidizes the Mn(II) to Mn(III). Air oxidation of Mn(II) acetylacetonate is also a viable method. caltech.edu

Table 2: Oxidation of Manganese(II) Precursors for Mn(acac)₃ Synthesis

Manganese(II) Source Oxidizing Agent Other Reagents Product
Manganese(II) chloride tetrahydrate Potassium permanganate Sodium acetate, Acetylacetone Manganese(III) acetylacetonate (Mn(acac)₃)
Manganese(II) acetylacetonate Hydrogen peroxide Ammonium acetylacetonate, Sodium bicarbonate Manganese(III) acetylacetonate (Mn(acac)₃) google.com

A more direct synthesis of Mn(acac)₃ involves the reaction of potassium permanganate directly with acetylacetone. scribd.comscribd.comsmolecule.com In this method, a concentrated aqueous solution of potassium permanganate reacts readily with acetylacetone, leading to the formation of high-purity Mn(acac)₃ crystals. scribd.com This approach is advantageous as it avoids the use of a separate manganese(II) precursor and can be performed without a buffer. scribd.com The reaction is typically carried out by dissolving potassium permanganate in water and then adding acetylacetone with vigorous stirring. up.ptyoutube.com

Comproportionation offers a refined strategy for controlling the oxidation state of manganese to achieve the desired Mn(III) complex. This method involves reacting a manganese compound in a higher oxidation state with one in a lower oxidation state. For the synthesis of Mn(acac)₃, this is commonly achieved by the comproportionation of a manganese(II) compound, like Mn(acac)₂, with potassium permanganate (containing Mn(VII)) in the presence of additional acetylacetone. wikipedia.org This reaction effectively brings both manganese species to the intermediate +3 oxidation state. Another variation involves the reaction of a manganese(II) salt and potassium permanganate in the presence of acetylacetone.

Environmentally Benign Synthesis Approaches

In recent years, there has been a growing emphasis on developing "green" or environmentally benign synthetic methods for chemical compounds, and manganese acetylacetonate is no exception. These approaches aim to minimize the use and generation of hazardous substances.

For the synthesis of Manganese(III) acetylacetonate nanoparticles, a simple and environmentally friendly route has been developed based on the hydrolysis of potassium permanganate followed by a reaction with acetylacetone. researchgate.nethep.com.cnresearchgate.net This method utilizes water as the solvent, avoiding the need for hazardous organic solvents. hep.com.cn The product, being insoluble in water, can be easily separated. hep.com.cn This green chemistry approach can achieve a high conversion rate of up to 98% under optimized conditions, such as a specific molar ratio of acetylacetone to KMnO₄ and an elevated reaction temperature. researchgate.nethep.com.cn This technique is considered an improvement over traditional methods that may require extra washing and separation steps and involve reagents that are difficult to recycle. researchgate.nethep.com.cn

Table 3: Green Synthesis of Manganese(III) Acetylacetonate Nanoparticles

Manganese Source Reagent Solvent Key Feature

Precursor Design for Material Fabrication

Manganese acetylacetonate serves as a key precursor in the fabrication of various materials, particularly thin films and layered oxides, due to its volatility and decomposition characteristics.

Single Solid Source Precursors for Thin Film Deposition

Manganese acetylacetonate, specifically Mn(C₅H₇O₂)₂, is utilized as a single solid source precursor for depositing manganese oxide (Mn-O) thin films using the Metal Organic Chemical Vapor Deposition (MOCVD) technique. davidpublisher.com In this process, the precursor is pyrolyzed at a specific temperature, for instance, 420°C, to thermally decompose and form the thin film on a substrate. davidpublisher.comresearchgate.net This method has been shown to be convenient for preparing single and multiple metal oxides. davidpublisher.com

The resulting Mn-O thin films have been characterized as polycrystalline and can exhibit structures like orthorhombic MnO₂. davidpublisher.com The properties of the deposited films, such as their composition and morphology, are influenced by the deposition conditions. For example, the decomposition of manganese acetylacetonate in a nitrogen gas medium has been shown to produce Mn-O thin films. davidpublisher.com

Furthermore, manganese(III)acetylacetonate, or Mn(acac)₃, has been used in atomic layer deposition (ALD) to grow thin films consisting of manganese oxide layers. uva.es In ALD, Mn(acac)₃ is used as the metal precursor, which is pulsed into the reactor and subsequently oxidized to form the manganese oxide layer. uva.es The growth rate and crystallinity of the films are dependent on the deposition temperature. uva.es

The table below presents data on thin film deposition using manganese acetylacetonate as a single solid source precursor.

PrecursorDeposition TechniqueDeposition TemperatureResulting MaterialSource
Mn(C₅H₇O₂)₂MOCVD420°CMn-O thin film davidpublisher.com
Lithium manganese acetylacetonateMOCVD420°CLi-Mn-O thin film davidpublisher.comresearchgate.net
Mn(acac)₃ALD300°CMnOx layer in ZrO₂-MnOx laminate uva.es

Versatile Single Molecular Precursors for Layered Oxides

A significant application of manganese acetylacetonate lies in its use to create versatile single molecular precursors for synthesizing layered oxide cathode materials for lithium-ion batteries. rsc.orgrsc.org A carbonyl-bridged single molecular precursor, LiTM(acac)₃ (where TM can be manganese, cobalt, or nickel), has been designed and utilized to produce layered oxides like LiTMO₂. rsc.orgrsc.org This approach has been successfully used to prepare materials such as LiCoO₂, LiNi₀.₈Co₀.₂O₂, and the ternary oxide LiNi₀.₅Mn₀.₃Co₀.₂O₂. rsc.orgrsc.org

The use of this versatile precursor leads to a unique morphology and a high degree of uniformity in the elemental distribution within the resulting layered oxides, which in turn contributes to good electrochemical performance when used as cathode materials in lithium-ion batteries. rsc.orgrsc.org The flexibility of the organic ligand (acetylacetone) in this precursor structure is predicted to allow for the accommodation of other metal cations, which could facilitate doping and the synthesis of other advanced materials like Na-ion layered oxides. rsc.orgrsc.org This method provides a valuable approach for preparing high-performance electrode materials. rsc.org

Structural Elucidation and Electronic Properties

Coordination Geometry and Ligand Interactions

The fundamental structure of manganese(III) acetylacetonate (B107027) is built upon the interaction between the central manganese(III) ion and three acetylacetonate (acac) ligands.

The acetylacetonate anion, derived from the deprotonation of acetylacetone (B45752), functions as a bidentate ligand. It coordinates to the manganese(III) center through its two oxygen atoms. This mode of binding, known as bidentate chelation, is a key feature of the complex's structure. The chelation results in the formation of a stable coordination sphere around the central metal ion.

The structural configuration of manganese(III) acetylacetonate can vary depending on its physical state. In the gas phase, at a temperature of 125(5)°C, the compound exists as a monomeric species. Mass-spectrometrically controlled gas-phase electron diffraction has shown that this monomer has C₂ symmetry. In contrast to some other metal acetylacetonates (B15086760) which are known to form oligomers, there is no clear evidence from the available research to suggest that manganese(III) acetylacetonate forms a trimeric structure in hydrocarbon solvents.

Jahn-Teller Distortion Phenomena in Manganese(III) Acetylacetonate

As a high-spin d⁴ complex with an electron configuration of t₂g³eg¹, manganese(III) acetylacetonate has a degenerate electronic ground state in a perfect octahedral field. This degeneracy is lifted by a geometric distortion, a phenomenon known as the Jahn-Teller effect. This distortion leads to a more stable, lower-symmetry structure and is a dominant factor in determining the precise coordination geometry of the complex. The Jahn-Teller effect in this compound can manifest in several ways, leading to different distorted geometries.

The most common manifestations of the Jahn-Teller distortion in manganese(III) acetylacetonate are tetragonal elongation and tetragonal compression.

Tetragonal Elongation : In this form, two trans Mn-O bonds are significantly longer than the other four equatorial Mn-O bonds. For example, one crystallographic study reported the two elongated Mn-O bonds to be 2.12 Å, while the four shorter bonds were 1.93 Å. Gas-phase studies have also confirmed a tetragonally elongated MnO₆ octahedron as the central structural motif.

Tetragonal Compression : In this less common form, two trans Mn-O bonds are shorter than the other four equatorial bonds. An example of this is a structure with two Mn-O bonds at 1.95 Å and the other four at 2.00 Å. The effects of tetragonal elongation are generally more pronounced than those of tetragonal compression.

Table 1: Comparison of Mn-O Bond Lengths in Tetragonal Distortions
Distortion TypeAxial Mn-O Bond Lengths (Å)Equatorial Mn-O Bond Lengths (Å)Reference
Tetragonal Elongation2.121.93
Tetragonal Compression1.952.00
Gas Phase (Elongated)2.1571.946 and 1.932

Beyond simple tetragonal distortions, more complex geometries have also been observed for manganese(III) acetylacetonate. An unusual orthorhombic distortion of the coordination polyhedron has been identified, particularly in low-temperature crystallographic studies. This type of distortion represents a further deviation from ideal octahedral symmetry. In general, the Jahn-Teller effect leads to a variety of distorted octahedral geometries, with the specific form being influenced by factors such as the crystalline environment and intermolecular interactions.

Influence of Crystal Packing Effects on Structural Distortions

The molecular structure of manganese(III) pentane-2,4-dione is significantly influenced by the Jahn-Teller effect, a geometric distortion that occurs in non-linear molecules in electronically degenerate states. umb.edu This effect is particularly pronounced in the high-spin d⁴ configuration of the Mn(III) ion, leading to a distorted octahedral geometry. umb.eduresearchgate.net However, the specific nature of this distortion in the solid state is heavily influenced by crystal packing forces.

Experimental studies have revealed that manganese(III) pentane-2,4-dione can crystallize in several different forms, each exhibiting unique structural distortions. researchgate.net These polymorphs demonstrate either a tetragonal elongation or a tetragonal compression of the MnO₆ octahedron. researchgate.netwikipedia.org In the elongated form, two axial Mn-O bonds are significantly longer than the four equatorial bonds, while in the compressed form, the two axial bonds are shorter. wikipedia.orgresearchgate.net For example, one structure shows tetragonal elongation with two Mn-O bonds at 2.12 Å and four at 1.93 Å. wikipedia.org Conversely, a tetragonally compressed structure displays two Mn-O bonds at 1.95 Å and four at 2.00 Å. wikipedia.orgresearchgate.net

Research on frozen solutions, which minimizes crystal packing effects, indicates that axial elongation is the "natural" or intrinsic form of Jahn-Teller distortion for the isolated molecule. researchgate.netnih.gov The observation of compressed geometries in some crystal structures is therefore attributed to intermolecular interactions within the crystal lattice. researchgate.netresearchgate.net These packing effects can stabilize a geometry that would otherwise be energetically less favorable than the elongated form. researchgate.netresearchgate.net The discovery of various crystalline forms, including those with orthorhombic distortion (OD), further highlights the critical role of the crystalline environment in determining the precise coordination geometry of the complex in the solid state. researchgate.netacs.org

Reported Mn-O Bond Distances in Different Structural Forms of Manganese(III) pentane-2,4-dione

Distortion TypeAxial Mn-O Bond Lengths (Å)Equatorial Mn-O Bond Lengths (Å)Reference
Tetragonal Elongation2.121.93 wikipedia.org
Tetragonal Compression1.952.00 wikipedia.orgresearchgate.net
Gas Phase (Elongated)2.1571.946 and 1.932 researchgate.netnih.gov

Electronic Structure and Spin States

The electronic properties of manganese(III) pentane-2,4-dione are dictated by the 3d⁴ electron configuration of the central manganese(III) ion within a pseudo-octahedral ligand field.

In an octahedral environment, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. umb.eduumb.edu For a d⁴ ion like Mn(III), the electrons can either adopt a low-spin configuration (t₂g⁴e_g⁰) by pairing in the lower orbitals or a high-spin configuration (t₂g³e_g¹) by occupying the higher energy orbitals to avoid electron pairing energy. umb.edusohag-univ.edu.eg The acetylacetonate ligand creates a relatively weak ligand field, meaning the energy gap (Δo) between the t₂g and e_g orbitals is smaller than the energy required to pair electrons. umb.edusohag-univ.edu.eg Consequently, manganese(III) pentane-2,4-dione is a high-spin complex. wikipedia.orgacs.orgnih.gov This high-spin state, with an electronic configuration of t₂g³e_g¹, results in four unpaired electrons, rendering the complex paramagnetic. umb.eduumb.edunih.gov The single electron in the doubly degenerate e_g orbitals is the direct cause of the Jahn-Teller distortion observed in the molecule's structure. umb.eduwikipedia.org

Electron Configuration of Mn(III) in Manganese(III) pentane-2,4-dione

Spin Statet₂g Occupancye_g OccupancyNumber of Unpaired ElectronsJahn-Teller Active
High-Spin↑ ↑ ↑↑ _4Yes

The high-spin nature of manganese(III) pentane-2,4-dione has been unequivocally confirmed through magnetic susceptibility measurements. nih.govnih.govnih.gov These experiments probe the magnetic properties of the material, which are directly related to the number of unpaired electrons. The effective magnetic moment (μ_eff) for high-spin Mn(III) complexes is consistently found to be in the range of 4.76 to 4.9 μ_B (Bohr magnetons) at room temperature, which is in excellent agreement with the theoretical spin-only value of 4.90 μ_B for a system with four unpaired electrons (S=2). nih.govnih.gov For instance, a related complex, [Mn(mesacac)₃], was found to have an effective magnetic moment of 4.85 μ_B. nih.govnih.gov Techniques such as the Evans method, which utilizes NMR spectroscopy to determine magnetic susceptibility in solution, have also been employed to confirm the high-spin state of the complex. nsf.govwinthrop.edu

Magnetic Properties of High-Spin Manganese(III) Complexes

PropertyTheoretical Value (Spin-Only, S=2)Experimental Range (μ_eff)Reference
Effective Magnetic Moment (μ_B)4.904.76 - 4.9 nih.govnih.gov

To understand the intrinsic electronic and geometric properties of the molecule, free from the influence of crystal packing, gas-phase studies have been conducted. Gas-phase electron diffraction (GED) has determined that in the vapor phase, manganese(III) pentane-2,4-dione exists as a single conformer with C₂ symmetry. researchgate.netnih.gov The structure is characterized by a tetragonally elongated MnO₆ octahedron, confirming that this distortion is an inherent feature of the molecule due to the Jahn-Teller effect. researchgate.netnih.gov The GED study refined three distinct Mn-O bond distances: two long axial bonds and two sets of shorter equatorial bonds, with values of 2.157 Å, 1.946 Å, and 1.932 Å. researchgate.netnih.gov

Furthermore, X-ray absorption spectroscopy on gas-phase cationic manganese acetylacetonate complexes has provided deep insights into their electronic structure. acs.orgnih.govresearchgate.net These studies, combined with multiconfigurational wave function theory, allow for the extraction of empirical parameters like crystal field strength (10Dq) and exchange coupling. acs.orgnih.govosti.gov For neutral Mn(acac)₃, the crystal field splitting parameter has been estimated from UV-vis experiments to be between 2.1 and 2.4 eV, a value consistent with a high-spin electronic configuration. acs.orgdiva-portal.org

Theoretical Insights into Molecular Structure and Energetics

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the structure, stability, and electronic states of manganese(III) pentane-2,4-dione. researchgate.netresearchgate.netnih.gov These computational studies consistently predict that the high-spin state (a quintet, S=2) is the electronic ground state, possessing the lowest energy. researchgate.netresearchgate.net The geometry corresponding to this ground state is an elongated octahedron with C₂ symmetry, which aligns with gas-phase experimental data. researchgate.netresearchgate.net

DFT calculations also allow for the investigation of other possible spin states and geometries. A tetragonally compressed octahedral structure is identified as a first-order saddle point, lying only about 1 kcal/mol higher in energy than the elongated ground state. researchgate.netscispace.com This small energy difference supports the experimental observation that crystal packing forces can be sufficient to trap the molecule in the compressed form. researchgate.netresearchgate.net In contrast, the intermediate-spin (triplet, S=1) and low-spin (singlet, S=0) states are calculated to be significantly less stable, lying approximately 5.2 kcal/mol and 17.3 kcal/mol higher in energy than the high-spin ground state, respectively. researchgate.netresearchgate.netscispace.com These theoretical findings robustly confirm that manganese(III) pentane-2,4-dione should be a high-spin complex under normal conditions. researchgate.netresearchgate.net

DFT Calculated Relative Energies of Different Spin States and Geometries for Manganese(III) pentane-2,4-dione

Spin State (Multiplicity)GeometryRelative Energy (kcal/mol)Reference
High-Spin (Quintet, S=2)Elongated Octahedron (C₂)0.0 researchgate.netscispace.com
High-Spin (Quintet, S=2)Compressed Octahedron~1.0 researchgate.netscispace.com
Intermediate-Spin (Triplet, S=1)Distorted Octahedron (D₃)5.2 researchgate.netscispace.com
Low-Spin (Singlet, S=0)Distorted Octahedron17.3 researchgate.netscispace.com

Multiconfigurational Wave Function Theory and Time-Dependent Density Functional Theory

Multiconfigurational wave function theory and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools for investigating the electronic structure of transition metal complexes like manganese; pentane-2,4-dione. osti.govacs.orgnih.gov These methods have been successfully employed to reproduce and interpret experimental data, particularly from X-ray absorption spectroscopy (XAS). acs.orgnih.govnih.gov

A study on gas-phase cationic manganese acetylacetonate complexes, Mn(acac)n+ (where n=1–3), demonstrated that their X-ray absorption spectra at both the metal center and ligand constituents are well-reproduced by these theoretical approaches. osti.govacs.orgnih.govresearchgate.net This agreement between theory and experiment allows for detailed insights into the ground-state electronic structure of these complexes. osti.govacs.orgnih.govresearchgate.net

TD-DFT calculations have been specifically applied to study core excitations from the 1s and 2p orbitals of manganese in a series of complexes, including Mn(acac)₂ and Mn(acac)₃. nih.gov The results show good consistency with experimental X-ray absorption spectroscopy data, affirming the relationship between the Mn K-edge energy and the oxidation state of the manganese atom. nih.gov For instance, the energies predicted for 2p core excitations show a dependence on the metal's oxidation state that is very similar to what is determined experimentally. nih.gov

Furthermore, TD-DFT has been used to calculate the oxygen and carbon K-edge X-ray absorption spectra. uni-freiburg.de These calculations help in understanding the energetic ordering of unoccupied molecular orbitals with significant Mn 3d or 4s character. researchgate.net The interplay between the crystal field strength and exchange energy dominates the electronic structure in these complexes. acs.orgnih.gov For example, in Mn(acac)₂⁺ and Mn(acac)₃⁺, the exchange splitting was determined to be 2.4 eV and 2.0 eV, respectively. acs.orgnih.gov

For a more accurate description, especially in systems with strong electron correlation, multiconfigurational methods like the restricted active space (RAS) approach are used. uni-freiburg.deacs.org RAS calculations, followed by second-order perturbation theory (RASPT2), have been used to calculate the manganese L₂,₃ edge XA spectra, providing a deeper understanding of the electronic states. uni-freiburg.deacs.org

Table 1: Comparison of Theoretical and Experimental Parameters for Mn(acac)n⁺ Complexes

Complex Method Calculated Parameter Value Experimental Correlation Reference
Mn(acac)₂⁺ TD-DFT Exchange Splitting 2.4 eV Oxygen K-edge spectrum acs.orgnih.gov
Mn(acac)₃⁺ TD-DFT Exchange Splitting 2.0 eV Oxygen K-edge spectrum acs.orgnih.gov

Crystal Field and Charge Transfer Multiplet Simulations

Crystal field (CF) and charge transfer multiplet (CTM) simulations are instrumental in analyzing the electronic properties of manganese acetylacetonate complexes, often used in conjunction with experimental techniques like X-ray absorption spectroscopy. osti.govacs.orgnih.govresearchgate.net These simulations provide empirical parameters such as the crystal field strength (10Dq) and the extent of metal-ligand hybridization. osti.govacs.org

In high-spin d⁴ complexes like Manganese(III) acetylacetonate, Mn(acac)₃, the electronic configuration in an octahedral field is t₂g³eg¹. umb.edu This configuration leads to a degenerate ground state, which is subject to Jahn-Teller distortion. umb.eduwikipedia.org This distortion, typically a tetragonal elongation, lifts the degeneracy of the d-orbitals. wikipedia.org The two axial Mn-O bonds lengthen, while the four equatorial bonds shorten. wikipedia.org For example, in one elongated structure, the axial Mn-O bonds are 2.12 Å, and the equatorial bonds are 1.93 Å. wikipedia.org This geometric distortion directly impacts the electronic absorption spectrum, with a characteristic d-d transition (⁵Eg → ⁵T₂g) observed around 500 nm. umb.edu

Parameterized crystal field and charge transfer multiplet simulations have been shown to reproduce the experimental spectra of gas-phase Mn(acac)n⁺ complexes effectively. osti.govacs.orgnih.govresearchgate.net These simulations indicate that for Mn(acac)₁⁺, metal-ligand hybridization is negligible, and the complex has a mono-configurational nature. acs.org As the coordination and oxidation state of the metal increase in Mn(acac)₂⁺ and Mn(acac)₃⁺, metal-ligand hybridization plays a more significant role. acs.org

The analysis of the L₃-edge in the X-ray absorption spectrum is a well-established method for determining the oxidation state of manganese. A near-linear relationship exists between the formal oxidation state and the L₃ excitation energy. For manganese acetylacetonate complexes, this shift is approximately 1.9 eV per unit increase in oxidation state, providing a reliable spectroscopic marker for the Mn(III) state. osti.govacs.orgnih.govnih.gov

Table 2: Electronic Transitions and Properties of Mn(acac)₃

Property Description Value/Observation Technique Reference
Electronic Configuration High-spin d⁴ in a distorted octahedral field t₂g³eg¹ Crystal Field Theory umb.edu
Jahn-Teller Distortion Tetragonal elongation of the MnO₆ octahedron Axial Mn-O: ~2.12 ÅEquatorial Mn-O: ~1.93 Å X-ray Diffraction wikipedia.org
d-d Transition ⁵B₁g → ⁵A₁g ~800 nm UV-Vis Spectroscopy researchgate.net
d-d Transition ⁵B₁g → ⁵B₂g ~600 nm UV-Vis Spectroscopy researchgate.net
d-d Transition ⁵Eg → ⁵T₂g ~500 nm UV-Vis Spectroscopy umb.edu

Redox Chemistry and Mechanistic Investigations

Interconversion Between Manganese(II) and Manganese(III) Oxidation States

The facile interconversion between the +2 and +3 oxidation states is a defining characteristic of manganese acetylacetonate (B107027) chemistry. The acetylacetonate (acac) ligand, a bidentate chelator, plays a crucial role in stabilizing both oxidation states, thereby influencing the redox potential of the Mn(III)/Mn(II) couple. stackexchange.com

The synthesis of tris(acetylacetonato)manganese(III), Mn(acac)₃, often involves the oxidation of a manganese(II) source. A common laboratory preparation utilizes the comproportionation of a manganese(II) compound, such as manganese(II) acetylacetonate, and a higher oxidation state manganese species like potassium permanganate (B83412) (Mn(VII)), in the presence of excess acetylacetone (B45752). wikipedia.org This thermodynamically favored reaction highlights the stability of the Mn(III) state when coordinated by three acetylacetonate ligands. stackexchange.com

Conversely, Mn(acac)₃ functions as an effective one-electron oxidant in many organic reactions, undergoing reduction to the manganese(II) state. wikipedia.orgresearchgate.net For example, it is used for the oxidative coupling of phenols. wikipedia.org This reduction from Mn(III) to Mn(II) is also a key step in its function as a "drier" in alkyd-based paints, where it catalyzes the autoxidation of unsaturated fatty acids. mdpi.com During the paint curing process, the dark brown Mn(acac)₃ is reduced in situ to a much less colored Mn(II) species. mdpi.com The electronic structure of Mn(acac)₃ is high-spin d⁴, which often leads to a distorted octahedral geometry due to the Jahn-Teller effect. wikipedia.org This structural feature, along with the nature of the ligand, influences the kinetics and thermodynamics of the electron transfer process.

PropertyManganese(II) acetylacetonateManganese(III) acetylacetonate
Formula Mn(C₅H₇O₂)₂Mn(C₅H₇O₂)₃
Oxidation State +2+3
d-electron count d⁵d⁴
Spin State High-spinHigh-spin
Geometry Typically polymeric or as dihydrateDistorted Octahedral (Jahn-Teller effect)
Magnetic Moment Corresponds to 5 unpaired electronsCorresponds to 4 unpaired electrons
Appearance Tan solid (anhydrous), yellow (dihydrate)Dark brown/black solid

Electron Transfer Mechanisms in Reactions

The transfer of electrons involving manganese acetylacetonate can proceed through different mechanistic pathways, largely dictated by the nature of the substrate and the reaction conditions. The two primary mechanisms are inner-sphere and outer-sphere electron transfer.

Outer-sphere electron transfer occurs when the electron is transferred between two complexes whose coordination spheres remain intact. youtube.comdavuniversity.org The reactants come into close proximity, and the electron tunnels from the reductant to the oxidant without the formation of a covalent bridge. The rate of this process is influenced by the ability of the reactants to reorganize their geometries and solvation spheres before and after the electron transfer event.

In contrast, an inner-sphere mechanism involves the formation of a precursor complex where a ligand bridges the oxidant and the reductant. youtube.comdavuniversity.org This bridging ligand facilitates the electron transfer, and in many cases, the ligand may be transferred from one metal center to the other during the reaction. For this mechanism to be operative, at least one of the complexes must be substitutionally labile to allow the formation of the bridge. davuniversity.org

The oxidation of sulfur(IV) by aqueous solutions of Mn(acac)₃ provides a potential example of a substitution-controlled redox process indicative of an inner-sphere mechanism. rsc.org In aqueous media, Mn(acac)₃ can hydrolyze to form species like [Mn(acac)₂(H₂O)₂]⁺ and [Mn(acac)₂(H₂O)(OH)]. rsc.org These aqua-ligated species can react with sulfur(IV) (as HSO₃⁻ or SO₃²⁻) to form hydrogen-bonded ion-pair intermediates. The rate-determining step is believed to be the transformation of these intermediates into true inner-sphere adducts, which is then followed by a rapid intramolecular electron transfer. rsc.org

Ligand-to-metal charge transfer (LMCT) is a type of electronic transition where an electron is excited from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. nih.gov This process effectively results in the transient oxidation of the ligand and reduction of the metal center. For manganese(III) acetylacetonate, which has a d⁴ electron configuration, LMCT transitions are possible because the acetylacetonate ligand has filled π orbitals at a suitable energy level to donate electron density to the partially filled d-orbitals of the Mn(III) center. nih.gov These transitions typically occur in the ultraviolet-visible region of the electromagnetic spectrum and contribute to the intense dark color of the complex. While LMCT states can be short-lived, they can provide pathways for photochemical reactions or facilitate thermal electron transfer by lowering the activation energy for the reduction of the metal center. nih.gov

Autoxidation Mechanisms

Manganese acetylacetonate complexes are effective catalysts for autoxidation reactions, where a substrate reacts with molecular oxygen. This catalytic activity is fundamental to their application as driers in coatings and as catalysts in organic synthesis.

The term autoxidation refers to the oxidation of a substance by atmospheric oxygen. Manganese(II) β-diketonates can initiate or participate in autoxidation processes. The mechanism often involves the reaction of the Mn(II) complex with hydroperoxides (ROOH), which are primary products of autoxidation, to generate radicals that propagate the oxidation chain reaction. The Mn(II)/Mn(III) redox cycle is central to this process.

Mn(II) + ROOH → Mn(III) + RO• + OH⁻ Mn(III) + ROOH → Mn(II) + ROO• + H⁺

This catalytic cycle generates both alkoxyl (RO•) and peroxyl (ROO•) radicals, which can abstract hydrogen atoms from organic substrates, thus propagating the autoxidation chain.

Manganese acetylacetonate complexes are widely used to catalyze the autoxidation of various organic substrates. allgreenchems.comresearchgate.net A notable application is in alkyd paints, where Mn(acac)₃ accelerates the oxidative cross-linking of unsaturated fatty acid chains. mdpi.com

The initiation of the autoxidation of substrates like ethyl linoleate (B1235992) by a Mn(III) complex is proposed to occur via a one-electron, one-proton transfer reaction. uu.nl This step involves the reduction of the Mn(III) center to Mn(II) and the formation of a substrate radical (L•), which then reacts with oxygen to start the radical chain reaction. uu.nl

Mn(III)L + RH → Mn(II)L + R• + H⁺ R• + O₂ → ROO• ROO• + RH → ROOH + R•

Similarly, Mn(acac)₂ has been shown to catalyze the oxidation of hydrocarbons like cyclohexane, yielding cyclohexanol (B46403) and cyclohexanone. epa.gov The proposed mechanistic pathway for these reactions predominantly involves autoxidation. epa.gov The catalytic system can also be employed for more complex transformations, such as the C-C bond cleavage in lignin (B12514952) oligomers using molecular oxygen as the oxidant. nih.gov The efficiency of these catalytic systems relies on the ability of the manganese complex to cycle between the +2 and +3 oxidation states, effectively activating the substrate and/or hydroperoxides to generate the necessary radical intermediates.

Kinetic Studies of Redox Reactions

Kinetic investigations provide crucial insights into the reaction mechanisms, identifying rate-determining steps and the nature of intermediate species. For manganese(III) acetylacetonate, such studies have revealed that its redox processes can be complex, often involving hydrolysis, ligand exchange, and substitution-controlled electron transfer.

The rate laws governing the redox reactions of manganese(III) acetylacetonate are highly dependent on the specific reactants and conditions. In aqueous media, [Mn(acac)3] can undergo partial hydrolysis, and its hydrolytic derivatives are often the kinetically active species.

A notable example is the oxidation of sulfur(IV) by [Mn(acac)3]. Kinetic studies have shown that the parent complex, [Mn(acac)3], is kinetically inactive in this reaction. Instead, it serves as a source for its hydrolytic derivatives, [Mn(acac)₂(H₂O)₂]⁺ and [Mn(acac)₂(H₂O)(OH)], which are the active oxidants. The reaction proceeds through the formation of intermediate complexes with the sulfur(IV) species (HSO₃⁻ and SO₃²⁻). The rate-determining step is the transformation of these intermediates into inner-sphere adducts, which then undergo rapid internal electron transfer. rsc.org

[Mn(acac)₂(H₂O)₂]⁺ + HSO₃⁻ ⇌ [Int₁] → Products

[Mn(acac)₂(H₂O)₂]⁺ + SO₃²⁻ ⇌ [Int₂] → Products

[Mn(acac)₂(H₂O)(OH)] + SO₃²⁻ → Products

The derived kinetic parameters for this system at 30 °C are presented in the table below. rsc.org

ParameterValueUnitDescription
Ki130dm³ mol⁻¹Formation constant for intermediate [Int₁]
Ki2100dm³ mol⁻¹Formation constant for intermediate [Int₂]
k₁7.0 x 10⁻⁴s⁻¹First-order rate constant for the decomposition of [Int₁]
k₂3.55 x 10⁻⁴s⁻¹First-order rate constant for the decomposition of [Int₂]
k₃0.41dm³ mol⁻¹ s⁻¹Second-order rate constant for the reaction of [Mn(acac)₂(H₂O)(OH)]

In its role as a catalyst, such as in the autoxidation of alkyd resins, the kinetics can often be described by a pseudo-first-order rate law. The catalytic activity is linked to the concentration of the manganese complex, which influences both the rate of reaction and the induction period before the reaction commences. mdpi.com

Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and volume of activation (ΔV‡), offer deeper understanding into the transition state of a reaction. For the reduction of manganese(III) acetylacetonate and its derivatives, these parameters help to elucidate the nature of the electron-transfer mechanism, particularly whether it follows an inner-sphere or outer-sphere pathway.

For the thiosulphate-catalysed reduction of the hydrolytic derivatives of [Mn(acac)3], the activation parameters have been determined. An inner-sphere mechanism is suggested for the pathways involving [Mn(acac)₂(H₂O)₂]⁺ and [Mn(acac)₂(H₂O)(OH)], while the reduction of the parent [Mn(acac)3] likely proceeds through an outer-sphere process.

ParameterValueUnitAssociated Reaction Pathway
ΔH‡ (k₁)101 ± 4kJ mol⁻¹Reduction of [Mn(acac)₃]
ΔS‡ (k₁)-1 ± 12J K⁻¹ mol⁻¹Reduction of [Mn(acac)₃]
ΔH‡ (k₂)67 ± 2kJ mol⁻¹Reduction of [Mn(acac)₂(H₂O)₂]⁺
ΔS‡ (k₂)-69 ± 5J K⁻¹ mol⁻¹Reduction of [Mn(acac)₂(H₂O)₂]⁺
ΔH‡ (k₃)62 ± 2kJ mol⁻¹Reduction of [Mn(acac)₂(H₂O)(OH)]
ΔS‡ (k₃)-58 ± 6J K⁻¹ mol⁻¹Reduction of [Mn(acac)₂(H₂O)(OH)]

The negative values for the entropy of activation for the hydrolytic species suggest a more ordered transition state, which is characteristic of an associative or inner-sphere mechanism.

The kinetics of redox reactions involving manganese(III) acetylacetonate are profoundly influenced by both pH and the concentration of the acetylacetonate ligand and other coordinating species.

Influence of Ligand Concentration: The concentration of the acetylacetonate ligand, as well as other potential ligands in the system, can significantly affect the reaction rate. The catalytic activity of [Mn(acac)3] in autoxidation processes, for example, is directly related to its concentration. Increasing the catalyst concentration generally leads to a higher rate coefficient and a shorter induction time. mdpi.com Furthermore, the presence of other ligands can lead to ligand exchange reactions, forming mixed-ligand complexes. This synergistic action can alter the electronic structure of the manganese center and, consequently, its catalytic activity and selectivity. nih.gov The nature of the ligands influences the manganese(II)/manganese(III) equilibrium, which is a key factor in controlling the selective catalysis. nih.gov

Catalytic Applications in Chemical Transformations

Catalysis of Organic Synthesis Reactions

The solubility of manganese acetylacetonate (B107027) complexes in organic solvents makes them effective catalysts and catalyst precursors for a wide range of organic transformations. This is in contrast to many inorganic manganese salts which have poor solubility in such media. The catalytic activity often involves the facile redox cycling between the Mn(II) and Mn(III) states.

Manganese(III) acetylacetonate is recognized for its role as an initiator in radical polymerization reactions. It can initiate the polymerization of various monomers, contributing to the synthesis of novel polymeric materials. Mn(acac)₃ has been successfully employed to initiate the free-radical polymerization of monomers such as methyl methacrylate (B99206) and styrene (B11656) through photosensitization (λ= 365 nm). The photolysis of the chelate in solution yields acetylacetonate radicals (acac·), which can then initiate the polymerization process.

Beyond conventional free-radical polymerization, Mn(acac)₃ has proven to be an efficient and versatile initiator for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with specific molecular weights and distributions. For instance, Mn(acac)₃ has been used to initiate the RAFT polymerization of vinyl acetate (B1210297), demonstrating good control over the process even at low initiator concentrations. It has also been shown to be a superior initiator compared to traditional azo-initiators for the RAFT polymerization of methyl methacrylate and styrene.

The following table summarizes the application of Mn(acac)₃ in RAFT polymerizations for different monomers.

MonomerRAFT AgentTemperature (°C)Initiator ConcentrationOutcome
Poly(vinyl acetate)Xanthate80~157 ppmGood control, high chain end fidelity (97%)
Methyl methacrylateDithioester25Not specifiedSuccessful polymerization
StyreneDithiocarbamate100Not specifiedSuccessful polymerization

Manganese acetylacetonate complexes are effective catalysts for a variety of oxidation reactions, leveraging the manganese ion's accessible oxidation states.

A co-catalytic system of manganese(III) acetylacetonate and ethyl 2-(4-nitrophenyl)hydrazine-1-carboxylate has been developed for the aerobic oxidative cross-dehydrogenative couplings (CDC) of 1,2,3,4-tetrahydroisoquinolines. acs.org This reaction utilizes oxygen from the air as the terminal oxidant. A range of nucleophiles have been successfully coupled to produce α-functionalized 1,2,3,4-tetrahydroisoquinolines. acs.org Mechanistic studies suggest that the reaction does not involve radical species. acs.org

The scope of nucleophiles successfully employed in this Mn(acac)₃-catalyzed CDC reaction is presented below.

Nucleophile ClassExample Compound
NitroalkanesNitromethane
Dialkyl malonatesDiethyl malonate
AcetophenonesAcetophenone
IndolesIndole
PhosphonatesDiethyl phosphonate
Phosphine (B1218219) oxidesDiphenylphosphine oxide

Manganese(III) acetylacetonate has been shown to be a highly efficient catalyst for the hydroperoxidation of carbon-carbon double bonds in enynes and styrene derivatives. rsc.org This reaction proceeds at room temperature and utilizes molecular oxygen from the air. rsc.org The process is facilitated by the presence of N-hydroxy compounds like N-hydroxyphthalimide (NHPI), N-hydroxybenzotriazole, or N-hydroxysuccinimide. rsc.org A key feature of this catalytic system is the extremely low catalyst loading required, which can be as low as 0.001 mol%. rsc.org

Manganese(II) acetylacetonate has been identified as an effective precursor for the catalytic epoxidation of unactivated olefins. rsc.org In a system utilizing hydrogen peroxide as the oxidant, Mn(acac)₂ in combination with picolinic acid and quinoline, demonstrated high conversion rates for substrates like 1-octene. rsc.org This system provides a method for converting challenging terminal aliphatic olefins into their corresponding epoxides. rsc.org The use of Mn(acac)₂ led to nearly full conversion of the starting material and yielded 40-45% of the desired epoxide. rsc.org

Manganese(III) acetylacetonate serves as a catalyst in the oxidation of heavy oil, a process relevant to in situ combustion for enhanced oil recovery. mdpi.com The catalytic activity of Mn(acac)₃ has been studied to understand its effect on the thermal behavior and reaction kinetics of heavy oil oxidation. mdpi.com Differential Scanning Calorimetry (DSC) analysis shows that Mn(acac)₃ influences both the low-temperature oxidation (LTO) and high-temperature oxidation (HTO) phases. mdpi.com

Kinetic analyses, using methods such as the Kissinger-Akahira-Sunose (KAS) method, have been employed to determine the activation energies (Eα) for the oxidation process. The presence of Mn(acac)₃ has been shown to reduce the activation energy compared to the uncatalyzed reaction, thereby enhancing the reaction kinetics. mdpi.com

The table below presents a comparison of activation energies for the oxidation of Ashalcha heavy oil in the presence and absence of Mn(acac)₃ at different stages of conversion (α).

Conversion (α)Oxidation StageActivation Energy (Eα) - Uncatalyzed (kJ/mol)Activation Energy (Eα) - with Mn(acac)₃ (kJ/mol)
0.4LTO90.286.7
0.9HTO140.71129.35

This reduction in activation energy indicates the potential of Mn(acac)₃ to optimize heavy oil oxidation processes. mdpi.com

Cycloaddition Reactions (e.g., [2+2+2] Cycloaddition)

While various manganese complexes are utilized in cycloaddition reactions, the literature on [2+2+2] cycloadditions, which are powerful methods for synthesizing six-membered rings, predominantly highlights the efficacy of manganese(I) catalysts. acs.orgchemrxiv.org For instance, the cyclotrimerization of triynes is effectively catalyzed by Mn(I) complexes derived from MnBr(CO)₅ and phosphine ligands, a process driven by irradiation under mild conditions. acs.orgchemrxiv.org Although manganese(III) acetylacetonate is a key player in other radical-mediated cyclizations, its specific application as a primary catalyst in [2+2+2] cycloaddition reactions is not extensively documented in current research, which favors lower oxidation state manganese catalysts for these transformations.

Oxidative Cyclization Reactions

Manganese(III) acetylacetonate is a prominent reagent in oxidative cyclization, a process that forms cyclic structures through an oxidation-initiated radical cascade. The compound functions similarly to the more extensively studied manganese(III) acetate, serving as a stable, commercially available Mn(III) enolate. nih.gov The general mechanism involves the oxidation of a substrate, such as a β-dicarbonyl compound, by Mn(III) to generate a carbon-centered radical. This radical then undergoes an intramolecular addition to an unsaturated bond (e.g., an alkene or alkyne) within the same molecule, forming a new ring system. wikipedia.orgnih.gov

The resulting cyclized radical can then be further oxidized by another equivalent of Mn(III) to a carbocation, which can lead to the final product through various pathways. nih.govmdpi.com This methodology has been successfully applied to synthesize a wide array of cyclic structures, including γ-lactones, dihydrofurans, and complex polycyclic frameworks found in natural products. wikipedia.orgnih.gov For example, Mn(acac)₃ has been used catalytically in the synthesis of 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives, where the reaction is initiated by the radical addition of β-keto radicals to vinyl azides, followed by cyclization. researchgate.net

Mediator Roles in Organic Synthesis

Manganese(III) acetylacetonate is well-established as a mediator in organic synthesis, primarily for initiating radical reactions. mdpi.com In this role, the Mn(III) center acts as a one-electron oxidant, abstracting an electron from an enolizable carbonyl compound to form an α-oxoalkyl radical. wikipedia.org This radical can then engage in intermolecular or intramolecular coupling reactions with unsaturated compounds like olefins. wikipedia.org

This process is distinct from direct catalysis in that the manganese reagent is consumed stoichiometrically to generate the radical intermediate, which then propagates the desired transformation. The resulting adduct radical can follow several pathways, including further oxidation, hydrogen abstraction, or ligand transfer to yield the final product. wikipedia.org This mediating role is fundamental to manganese-promoted coupling reactions, which are instrumental in forming new carbon-carbon bonds. wikipedia.org

Performance as Driers in Coating Formulations

In the coatings industry, manganese(III) acetylacetonate functions as a primary drier, an additive that accelerates the curing of alkyd-based paints and varnishes. Its performance is characterized by high activity and unique chemical behavior within the paint film.

Drying Activity in Solvent-Borne and High-Solid Alkyd Binders

Manganese(III) acetylacetonate demonstrates strong drying activity in various solvent-borne and high-solid alkyd binders. mdpi.comnih.gov Its performance is often superior to that of traditional manganese(II) driers and can be comparable to cobalt-based driers, which are facing regulatory scrutiny. mdpi.commdpi.com Although Mn(acac)₃ is a solid with poor solubility in common paint solvents, this issue can be overcome by using a small amount of a solvent like dimethyl sulfoxide (B87167) (DMSO) to facilitate its dissolution and incorporation into the alkyd resin. mdpi.comnih.gov

Studies show that it effectively cures coatings at concentrations ranging from 0.01 to 0.1 wt.% of metal content. mdpi.com In some medium oil-length alkyd resins, it shows satisfactory performance at concentrations as low as 0.01 wt.%, a level at which standard cobalt driers are almost inactive. mdpi.com For high-solid alkyd binders, optimal performance is often observed around 0.03 wt.%. mdpi.com The tables below summarize the drying times for representative alkyd formulations.

Drying Performance in Medium Oil-Length Alkyd Resins

Binder Drier Metal Conc. (wt.%) Tack-Free Time (τ₁) (hours) Dry-Hard Time (τ₂) (hours)
S471 Mn(acac)₃ 0.03 2.6 4.3
0.01 3.5 5.8
Co(II) 2-EH 0.03 2.9 5.5
0.01 9.8 18.1
S622 Mn(acac)₃ 0.03 2.1 3.3
0.01 3.2 4.8
Co(II) 2-EH 0.03 2.5 4.2
0.01 4.7 8.3

Data sourced from Matušková & Honzíček (2020) mdpi.com

Drying Performance in High-Solid Alkyd Binders (76 µm film)

Binder Drier Metal Conc. (wt.%) Dry-Through Time (τ₄) (hours)
FP07 Mn(acac)₃ 0.10 10.3
0.03 8.2
0.01 10.1
Co(II) 2-EH 0.06 17.4
SP00 Mn(acac)₃ 0.10 8.8
0.03 10.9
0.01 >24
Co(II) 2-EH 0.06 15.6

Data sourced from Matušková & Honzíček (2020) mdpi.com

In Situ Reduction to Manganese(II) in Paint Films

A significant advantage of manganese(III) acetylacetonate is that its intense, dark-brown color does not stain the final transparent or light-colored paint film. mdpi.comamericanelements.com This is due to the in situ chemical reduction of the manganese center from the Mn(III) to the Mn(II) oxidation state during the film curing process. nih.gov This color change has been confirmed by colorimetric measurements and proven by electron paramagnetic resonance (EPR) spectroscopy, which detects the presence of Mn(II) in the cured film. nih.gov This property allows for its use as a highly active drier without the negative aesthetic impact of discoloration often associated with manganese-based agents. nih.gov The reduction is facilitated by components within the alkyd system and is a key feature of its performance. nih.gov

Kinetics of Autoxidation Processes in Coatings

The drying of alkyd paints is an autoxidation process involving the reaction of unsaturated fatty acid chains with atmospheric oxygen to form a cross-linked polymer network. Manganese(III) acetylacetonate catalyzes this complex series of radical reactions. The kinetics of this process have been investigated using spectroscopic techniques such as time-resolved infrared (IR) and Raman spectroscopy. mdpi.comnih.gov

IR spectroscopy allows for the monitoring of the consumption of cis-C=C-H groups in the fatty acid chains, which is a key step in the autoxidation process. mdpi.com Studies on model compounds like ethyl linoleate (B1235992) show that Mn(acac)₃ initiates radical formation via a hydrogen atom abstraction process, leading to the formation of an ethyl linoleate radical and a reduced Mn(II) species. mdpi.com This initiation is often faster than with Mn(II)-based driers. mdpi.com The subsequent reactions involve oxygen uptake to form peroxyl radicals, which then propagate the cross-linking reactions that lead to the hardening of the paint film. mdpi.commdpi.com

Catalyst Development and Mechanistic Insights

The catalytic prowess of manganese complexes derived from pentane-2,4-dione is a subject of continuous investigation, with research efforts focused on enhancing their efficacy and understanding the underlying reaction mechanisms. Key areas of exploration include the strategic modification of ligands to fine-tune catalytic behavior, the immobilization of these complexes onto solid supports to create robust heterogeneous catalysts, and the use of computational chemistry to unravel the intricacies of their catalytic pathways.

Influence of Ligand Modification on Catalytic Activity

The catalytic activity of manganese; pentane-2,4-dione complexes can be significantly altered by modifying the ligand environment around the central manganese atom. The exchange of the acetylacetonate (acac) ligand for other functional groups allows for the fine-tuning of the catalyst's electronic and steric properties, thereby influencing its activity and selectivity in various chemical transformations.

Research has demonstrated that replacing an acac ligand with a carboxylate ligand can result in a mixed-ligand complex with heightened catalytic activity. nih.gov This enhancement is attributed to synergistic effects stemming from changes in the electronic structure of the chelate. nih.gov Similarly, the introduction of fluorinated counterparts, such as hexafluoroacetylacetonate (F₆-acac), in place of the standard acac ligand has been shown to markedly boost the catalytic activity of the manganese complex. This is due to the increased Lewis acidity of the metal center.

The substitution of acac ligands with N-heterocyclic carbenes (NHCs) has also proven to be a successful strategy. In one study, newly synthesized [Mn(O,C,O)(acac)] complexes, derived from [Mn(acac)₃], exhibited a five-fold increase in the initial turnover frequency (TOF) for alcohol oxidation compared to the original precursor, underscoring the positive impact of a tailored ligand sphere. Furthermore, the creation of mixed-ligand complexes with maleate (B1232345) and its hydroxylamine (B1172632) derivative has been shown to produce highly selective catalysts for the isocyanate-hydroxyl reaction in aqueous polyurethane systems. nih.gov The nature of the acid ligands and their effect on the manganese(II)/manganese(III) equilibrium are crucial factors in controlling the selective catalysis in these systems. nih.gov

The electronic and steric environment of the complex, as influenced by ligand substituents, plays a critical role in catalytic performance. For instance, in manganese-catalyzed hydrogenation reactions, more electron-rich and less bulky NNP pincer ligands have demonstrated higher activity compared to their PNP counterparts. thieme-connect.de The incorporation of an anionic N-donor ligand, such as a carboxamido group, has been found to promote oxygen evolution by stabilizing high-valent intermediates in water oxidation catalysis. nih.gov This highlights the importance of ligand design in creating robust manganese-based catalysts.

Table 1: Influence of Ligand Modification on Catalytic Activity of this compound Complexes

Original Ligand Modified Ligand/System Observed Effect on Catalytic Activity Attributed Reason Reference
Acetylacetonate (acac) Carboxylate Increased activity Changes in the electronic structure of the chelate nih.gov
Acetylacetonate (acac) Hexafluoroacetylacetonate (F₆-acac) Markedly boosted activity Augmented Lewis acidity of the metal center
Acetylacetonate (acac) N-heterocyclic carbene (NHC) Five-fold higher initial turnover frequency in alcohol oxidation Tailored ligand environment
Acetylacetonate (acac) Maleate and its hydroxylamine derivative High selectivity for isocyanate-hydroxyl reaction Nature of the acid ligands and their impact on the Mn(II)/Mn(III) equilibrium nih.gov
Neutral Ligands Anionic carboxamido N-donor ligand Promotes oxygen evolution in water oxidation Stabilization of high-valent intermediates nih.gov

Immobilization of Complexes for Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recyclability in homogeneous catalysis, researchers have explored the immobilization of this compound complexes onto solid supports to create heterogeneous catalysts. This approach combines the catalytic properties of the manganese complex with the benefits of a solid phase, such as ease of recovery and potential for enhanced stability. hep.com.cn

One successful strategy involves the anchoring of manganese(II) acetylacetonate complexes to metal-organic frameworks (MOFs). For example, a manganese(II) acetylacetonate complex has been immobilized onto IRMOF-3 through a one-step post-synthetic modification. rsc.org The resulting material, IRMOF-3[Mn], proved to be an effective and recyclable heterogeneous catalyst for the epoxidation of alkenes. rsc.org In the epoxidation of cyclohexene, the IRMOF-3[Mn] catalyst demonstrated excellent selectivity (92%) and conversion (68%). rsc.org Importantly, the catalyst could be recovered by simple decantation and reused for multiple cycles without a significant loss in conversion and selectivity, highlighting its stability. rsc.org

The deposition of thermally unstable acetylacetonates (B15086760), such as Mn(acac)₃, from organic solvents onto various supports is another method to prepare heterogeneous catalysts. hep.com.cn A high degree of dispersion of the supported metal acetylacetonates can be achieved through interactions like hydrogen bonding with the surface groups of the support or through ligand substitution. hep.com.cn The modification of manganese with acetylacetonate on an alumina (B75360) support has been shown to improve the catalyst's porosity and the abundance of coordinately unsaturated sites, which in turn facilitates the generation of reactive oxygen species for applications like the removal of pollutants. researchgate.net

The choice of support and the method of immobilization are crucial for the performance of the resulting heterogeneous catalyst. The porous nature of supports like MOFs and alumina can lead to a significant increase in the surface area and pore volume of the catalyst, which is beneficial for catalytic activity. rsc.orgresearchgate.net

Table 2: Performance of Immobilized this compound Complexes in Heterogeneous Catalysis

Catalyst System Support Material Target Reaction Key Performance Metrics Reference
IRMOF-3[Mn] IRMOF-3 (Metal-Organic Framework) Epoxidation of cyclohexene 68% conversion, 92% selectivity, recyclable rsc.org
Mn-Acacarg/Al Alumina (Al₂O₃) Hydrogen peroxide activation for azithromycin (B1666446) removal 99.3% removal after 40 minutes, stable and reusable researchgate.net

Computational Studies of Catalytic Pathways

DFT and time-dependent DFT (TD-DFT) calculations have been employed to investigate the spectroscopic properties of transition metal acetylacetonate complexes, including those of manganese. mdpi.com Such studies help in understanding the electronic transitions and the nature of the metal-ligand bonding, which are fundamental to the complex's catalytic function. mdpi.com For instance, computational analyses have been used to explore the interplay between crystal field strength and exchange energy in manganese acetylacetonates, which dictates their electronic structure. acs.org

In the context of specific catalytic reactions, computational studies have been instrumental in rationalizing and predicting the outcomes. For manganese-catalyzed hydrogenation reactions, DFT calculations have been used to analyze the stereoelectronic effects that govern the catalyst's performance. researchgate.net These studies have explored how modifications to the ligand backbone, such as the introduction of different donor atoms or substituents, influence the barrier heights of key steps in the catalytic cycle, like hydrogen activation and hydride transfer. researchgate.netrsc.org

Mechanistic investigations using DFT have also been applied to understand the catalytic cycle of manganese-dependent enzymes, providing a framework for how manganese centers can catalyze complex transformations like the cleavage of aromatic rings. nih.gov These enzymatic studies, while not directly involving pentane-2,4-dione, offer broader insights into the fundamental principles of manganese catalysis. The knowledge gained from these computational models can guide the design of new and more efficient manganese-based catalysts. nih.govrsc.org

Table 3: Applications of Computational Studies in Understanding this compound Catalysis

Computational Method System Studied Key Insights Gained Reference
DFT/TD-DFT Transition metal acetylacetonate complexes Spectroscopic properties, electronic structure, nature of metal-ligand bonding mdpi.com
DFT Manganese-catalyzed hydrogenation Stereoelectronic effects, influence of ligand modifications on reaction barriers researchgate.net
DFT Manganese-dependent enzymes Catalytic mechanism for aromatic ring cleavage nih.gov

Advanced Materials Science Applications

Precursors for Nanomaterial Synthesis

The compound is instrumental in the bottom-up fabrication of nanoscale materials, offering precise control over the size, shape, and composition of the final product.

Manganese oxide (MnO) nanoparticles are widely synthesized using manganese acetylacetonate (B107027) due to the method's simplicity and the high quality of the resulting nanoparticles.

Thermal Decomposition: A common and superior method for producing uniform metal oxide nanoparticles with tight control over particle characteristics is thermal decomposition. youtube.comjove.comjove.com This one-pot synthesis typically involves the decomposition of manganese(II) acetylacetonate in the presence of a solvent and a stabilizing agent at high temperatures. jove.comnih.govswun.edu.cn For example, a mixture of manganese(II) acetylacetonate, oleylamine (B85491) (as a stabilizer), and dibenzyl ether (as a solvent) is heated to high temperatures (e.g., 280°C) under an inert atmosphere. jove.comnih.gov The temperature profile, including the ramp rate and aging time, is a critical parameter that directly influences the resulting nanoparticle size and chemistry. nih.govsigmaaldrich.com This method can be adapted to produce various manganese oxide phases (MnO, Mn₂O₃, Mn₃O₄) by adjusting reaction conditions such as temperature and the gaseous environment. jove.com

Synthesis MethodPrecursorSolvent/StabilizerTemperature (°C)Resulting NanoparticleKey Finding
Thermal DecompositionManganese(II) acetylacetonateDibenzyl ether / Oleylamine180 - 360MnO, Mn₃O₄, Mn₂O₃Precise control over size, shape, and phase. jove.comnih.gov
HydrothermalManganese Acetate (B1210297) / KMnO₄Water160γ-MnO₂Morphology (cross, sheet, star) depends on the precursor salt used. ijset.insysrevpharm.org

Hydrothermal Treatment: Hydrothermal synthesis is another effective route for producing manganese oxide nanomaterials. researchgate.net In this method, a manganese salt, such as manganese acetate, is reacted with an oxidizing agent like potassium permanganate (B83412) in an aqueous solution within a sealed vessel (autoclave) and heated. ijset.in Research has shown that by using different manganese(II) precursor salts (e.g., MnSO₄·H₂O, MnCl₂·4H₂O, and Mn(CH₃COO)₂·4H₂O) under the same hydrothermal conditions (160°C for 12 hours), γ-MnO₂ nanostructures with distinct morphologies such as stars, sheets, and crosses can be obtained without the use of surfactants. sysrevpharm.org

Manganese acetylacetonate's utility extends to the fabrication of carbon nanostructures. americanelements.comamericanelements.com Its properties as an organometallic compound make it a suitable precursor for introducing metal catalysts required for the growth of these structures.

Chemical Vapor Deposition (CVD): In CVD processes, manganese acetylacetonate can be vaporized and introduced into a reaction chamber where it decomposes. The resulting manganese nanoparticles can act as catalysts for the growth of various carbon nanostructures, such as carbon nanotubes (CNTs). This technique allows for the synthesis of vertically aligned CNTs (VACNTs). nih.gov

Laser-based Techniques: Laser-based methods provide another avenue for utilizing manganese precursors in conjunction with carbon nanostructures.

Laser Evaporation: This technique can be employed to create carbon nanostructures, with metal acetylacetonates (B15086760) serving as the source for catalytic metal particles. americanelements.comamericanelements.com

Laser-Driven Coating: An innovative approach involves coating pre-existing VACNTs with a film derived from a manganese-based metal-organic precursor, such as manganese acetate. Subsequent irradiation with a pulsed UV laser induces the heating and decomposition of the precursor, leading to the crystallization of manganese oxide nanostructures directly onto the surface of the CNTs. nih.govresearchgate.net This method enhances the properties of the hybrid material for applications like energy storage. nih.gov

Laser Ablation: While not a direct fabrication method from the precursor, laser ablation is used to pattern VACNT arrays. The interaction between the laser and the nanotubes can be enhanced by the presence of metallic nanoparticles, which can be derived from precursors like manganese acetylacetonate. mdpi.com

Thin Film Deposition Techniques

The compound is a key precursor in various vapor deposition techniques for creating high-quality thin films of manganese oxides and related materials, which are essential for electronic and energy applications.

MOCVD is a versatile technique for depositing thin films from organometallic precursors. Manganese acetylacetonate is well-suited for this process due to its volatility and thermal stability. mocvd-precursor-encyclopedia.deresearchgate.net

Researchers have successfully deposited thin films of manganese oxide (Mn-O) and lithium manganese oxide (Li-Mn-O) on glass substrates using MOCVD. researchgate.net This was achieved by pyrolyzing single-source precursors, specifically manganese(II) acetylacetonate for Mn-O and a synthesized lithium manganese acetylacetonate for Li-Mn-O, at a temperature of 420°C. The resulting films were characterized as polycrystalline and semiconducting. researchgate.net Similarly, Manganese(II) bis(acetylacetonate) hydrate (B1144303) has been used as a precursor to grow composite coatings of carbonaceous manganese oxides (MnO, Mn₂O₃, Mn₃O₄, and MnO₂) at temperatures between 400-700°C. mocvd-precursor-encyclopedia.de

PrecursorDeposition TechniqueSubstrateDeposition Temperature (°C)Resulting FilmOptical Band Gap (eV)
Manganese(II) acetylacetonateMOCVDSodalime Glass420Mn-O (Orthorhombic MnO₂)2.36
Lithium manganese acetylacetonateMOCVDSodalime Glass420Li-Mn-O (Orthorhombic Li₃MnO₄)2.25

Table data sourced from research on MOCVD of Mn-O and Li-Mn-O thin films. researchgate.net

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. nih.govresearchgate.net Manganese acetylacetonate is a viable precursor for ALD processes.

Thin films of manganese oxide and nanolaminates of zirconium oxide and manganese oxide have been grown using ALD. uva.esresearchgate.net In one study, manganese(III) acetylacetonate and ozone were used as precursors to deposit films at 300°C. uva.esresearchgate.net The resulting manganese oxide layers were found to be partly crystalline, consisting of cubic Mn₂O₃ and tetragonal Mn₃O₄ phases. uva.esresearchgate.net The ALD process is highly sensitive to surface chemistry, and the choice of precursor ligands, such as acetylacetonate, can influence the deposition selectivity on different substrates. aip.org ALD-grown manganese oxide films are being explored for creating nanolaminates with tailored magnetic and electrical properties and for applications in water splitting devices. uva.esrsc.org

Precursor SystemDeposition TechniqueDeposition Temperature (°C)Resulting Film PhasesKey Characteristics
Manganese(III) acetylacetonate / OzoneALD300Cubic Mn₂O₃, Tetragonal Mn₃O₄Partly crystalline, exhibits resistive switching. uva.esresearchgate.net
Mn(EtCp)₂ / H₂OALD80 - 215MnOₓInherently area-selective on metal/SiO₂ patterns. nih.gov

The manganese oxide materials derived from manganese acetylacetonate precursors have found significant applications in the fabrication of sensors and electrodes for energy storage and conversion. jove.comnih.gov

Sensors: Nanocomposites of tin oxide and manganese oxide (SnO₂/MnOₓ) have been developed for use in resistive-type semiconductor gas sensors. nih.gov In their synthesis, manganese(III) acetylacetonate is used to impregnate nanocrystalline SnO₂ powder, followed by annealing at 300°C. The resulting distribution of manganese oxide on the surface of the SnO₂ crystallites was found to be crucial for the sensor's response to gases like carbon monoxide (CO) and nitrogen dioxide (NO₂). nih.gov

Electrodes: Manganese oxides are prime candidates for electrode materials in batteries and supercapacitors and as catalysts in electrochemical reactions.

Energy Storage: Composite coatings of manganese oxides on carbon, grown via MOCVD using manganese acetylacetonate, are applied in lithium-ion batteries and supercapacitors. mocvd-precursor-encyclopedia.de Laser-driven coating of VACNTs with manganese oxide from a manganese precursor also yields a significant increase in specific capacitance, demonstrating its potential for high-performance supercapacitors. nih.gov

Electrocatalysis: ALD has been used to deposit uniform MnO films on high-surface-area carbon electrodes for use as catalysts in the oxygen evolution reaction (OER), a key process in water splitting. rsc.orgosti.gov Studies also show that the choice of precursor, including manganese(II) acetylacetonate, impacts the electrochemical performance of mixed ruthenium oxide/manganese oxide (RuOₓ/MnOₓ) electrodes. sigmaaldrich.com

The unique chemical properties of manganese pentane-2,4-dione, also known as manganese acetylacetonate [Mn(acac)x], make it a valuable precursor and component in the synthesis and modification of various advanced materials. Its role spans from creating critical components for energy storage devices to altering the properties of polymeric materials.

Layered Oxide Cathode Materials for Li-ion Batteries

Layered lithium- and manganese-rich oxides are considered highly promising cathode materials for the next generation of lithium-ion batteries, largely due to their potential for high energy density, often exceeding 1000 Wh/kg. rsc.org A significant challenge in realizing their commercial potential lies in overcoming issues such as structural instability, voltage fade, and poor cycle life, which are intrinsically linked to the material's crystal structure and elemental distribution. rsc.orgrsc.org The synthesis method plays a crucial role in determining the final crystallographic structure and, consequently, the electrochemical performance of these materials. rsc.org

To address the challenge of achieving great uniformity in elemental distribution, which is difficult with conventional methods like co-precipitation, single-source molecular precursors have been explored. rsc.orgxmu.edu.cn Research has demonstrated the design and application of a carbonyl-bridged single molecular precursor, LiTM(acac)₃ (where TM represents a transition metal like manganese), for the synthesis of layered oxide cathode materials. rsc.org This approach utilizes the acetylacetonate complex to create a one-dimensional chain structure that facilitates the formation of phase-pure layered oxides upon calcination. rsc.orgnih.gov

Using this versatile precursor, researchers have successfully prepared various layered oxides, including binary LiNi₀.₈Co₀.₂O₂ and ternary LiNi₀.₅Mn₀.₃Co₀.₂O₂. rsc.org The resulting materials are reported to exhibit good electrochemical performance, which is attributed to the unique morphology and the highly uniform distribution of the metal ions (Ni, Mn, Co) throughout the cathode structure. rsc.org The flexibility of the acetylacetonate ligand in the precursor is also predicted to allow for the incorporation of other metal cations, opening a pathway for doping and modification of these advanced cathode materials. rsc.org

Precursor TypeResulting Layered Oxide Cathode MaterialApplication
Carbonyl-bridged single molecular precursor LiTM(acac)₃ (TM=Ni, Mn, Co)Ternary LiNi₀.₅Mn₀.₃Co₀.₂O₂Lithium-ion Batteries
Carbonyl-bridged single molecular precursor LiTM(acac)₃ (TM=Ni, Co)Binary LiNi₀.₈Co₀.₂O₂Lithium-ion Batteries
Heterobimetallic single-source precursor NaCo(acac)₃P2-NaxCoO₂Sodium-ion Batteries

Active Components in Supercapacitor Electrodes

Manganese oxides are recognized as highly promising materials for supercapacitor electrodes due to their high theoretical pseudocapacitance, low cost, and environmental friendliness. researchgate.netresearchgate.netumsystem.edu Supercapacitors store charge via rapid and reversible faradaic reactions at the electrode surface, and manganese oxides offer multiple oxidation states to facilitate this process. rsc.org However, the experimentally achieved capacitance of manganese oxides often falls short of the theoretical maximum, a limitation frequently attributed to the material's low electrical conductivity and inefficient ion access. researchgate.netresearchgate.netmdpi.com

To enhance performance, research has focused on creating nanostructured manganese oxides, and manganese (II) acetylacetonate has been identified as an effective precursor for this purpose. researchgate.netresearchgate.net In one study, manganese oxide nanoparticles with a diameter of approximately 10 nm were synthesized through the hydrothermal treatment of manganese (II) acetylacetonate in ethanol (B145695). researchgate.netresearchgate.net When used as the sole active component on a nickel foam electrode, these low-crystallinity nanoparticles demonstrated a remarkably high capacitance of over 700 F/g at a current density of 18 A/g. researchgate.netresearchgate.net

Manganese acetylacetonate is also used as a precursor to fabricate composite electrodes. For instance, it has been used to incorporate manganese oxide (denoted as MnOᵥ) into graphene and carbon nanotube (CNT) composites. In this role, the manganese acetylacetonate-derived MnOᵥ not only serves as the faradically active material but also acts as a co-binder, improving the dispersion and adhesion between the graphene and CNTs.

PrecursorSynthesized MaterialSubstrateCapacitanceCurrent Density
Manganese (II) acetylacetonateManganese oxide nanoparticles (~10 nm)Nickel foam>700 F/g18 A/g
Manganese acetylacetonate (MnACAC)MnO on carbonized PAN-200 F/g2.5 mV/s

Constituents in Redox Flow Batteries

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and there is significant interest in using earth-abundant and inexpensive elements like manganese. While aqueous manganese-based systems are being explored, non-aqueous RFBs are also under investigation as they can potentially offer higher cell potentials. nih.gov

Manganese (III) acetylacetonate has been studied as the active constituent in a non-aqueous, single-metal redox flow battery. In this system, the compound is dissolved in an electrolyte of tetraethylammonium (B1195904) tetrafluoroborate (B81430) and acetonitrile. Cyclic voltammetry studies confirmed the presence of quasi-reversible Mn(II)/Mn(III) and Mn(III)/Mn(IV) redox couples, which are essential for the battery's charge and discharge cycles.

The cell potential for the one-electron disproportionation of the neutral Mn(III) complex was measured at 1.1 V. In an unoptimized H-type glass cell, this system demonstrated stable energy efficiencies of approximately 21%, with coulombic efficiencies that increased during cycling, suggesting an irreversible side reaction. The diffusion coefficient for the manganese acetylacetonate complex in the electrolyte solution was estimated to be in the range of 3–5 × 10⁻⁶ cm² s⁻¹.

ParameterValue/Observation
Active MaterialManganese(III) acetylacetonate
Redox CouplesMn(II)/Mn(III) and Mn(III)/Mn(IV)
Cell Potential1.1 V
Diffusion Coefficient3–5 × 10⁻⁶ cm² s⁻¹
Energy Efficiency~21% (in unoptimized cell)
Coulombic EfficiencyIncreased with cycling

Polymeric Material Modification

Manganese pentane-2,4-dione is utilized as an additive to modify the properties and lifecycle of various polymers, acting as both a stabilizer in curing processes and an accelerator for degradation.

Stabilizers for Cross-linking Reactions

Cross-linking is a critical process for enhancing the bulk properties of polymers, such as their mechanical strength and chemical and heat resistance. Metal acetylacetonate complexes can act as effective catalysts or curatives in these reactions. rsc.org

Manganese (II) acetylacetonate has been shown to be a highly active component in curing systems for chloroprene (B89495) rubber. When combined with triethanolamine (B1662121) (TEOA), Mn(acac)₂ acts as a catalyst for cross-linking based on the Heck reaction mechanism. This system effectively cross-links the elastomer, confirmed by significant torque increases during rheometric measurements and a high degree of cross-linking in the final vulcanizates. This approach also offers an environmental advantage by eliminating the need for traditional activators like zinc oxide, which is classified as ecotoxic.

In a different application, manganese(III) acetylacetonate functions as a primary drier in solvent-borne and high-solid alkyd formulations, which cure through an autoxidative cross-linking process. rsc.org Although the compound is a solid, its solubility issues can be overcome by using dimethyl sulfoxide (B87167) (DMSO). rsc.org It demonstrates strong drying activity across a range of concentrations. For example, in an S471 alkyd binder, the dry-hard time does not exceed 9 hours even at a metal concentration of 0.01 wt.%. rsc.org The cross-linking process results in harder coatings, a common feature for alkyd coatings treated with cobalt-alternative driers. rsc.org

Alkyd BinderMn(III) Acetylacetonate Concentration (wt.% metal)Dry-Hard Time (τ₃) in hours
S4710.16.5
S4710.057
S4710.019
SP2620.110
SP2620.0511
SP2620.0116

Accelerators for Photooxidative Destruction of Polymers (Pro-oxidants)

To manage plastic waste, pro-oxidant additives are incorporated into common polymers to accelerate their degradation under environmental stimuli like UV light and heat. rsc.orgxmu.edu.cn These additives promote the interaction between the polymer and oxygen, leading to chain scission and the breakdown of the material into lower molecular weight fragments. rsc.orgxmu.edu.cn

Manganese (II) acetylacetonate has been identified as an effective pro-oxidant for accelerating the photooxidative destruction of high-density polyethylene (B3416737) (HDPE). rsc.orgxmu.edu.cn Studies have shown that adding manganese (II) acetylacetonate at a concentration of 2 mmol/kg polymer significantly enhances the degree of photooxidation upon UV irradiation. rsc.orgxmu.edu.cn The effectiveness of the pro-oxidant is measured by monitoring the deterioration of the polymer's mechanical properties, such as strength at break. rsc.orgxmu.edu.cn In HDPE films containing Mn(acac)₂, the strength at break decreased dramatically with UV exposure, dropping to as low as 5 MPa after 60 hours of irradiation, compared to a much slower degradation for the initial HDPE without the additive. rsc.orgxmu.edu.cn This confirms the efficacy of manganese (II) acetylacetonate in promoting the photooxidative degradation of the polymer. rsc.orgxmu.edu.cn

MaterialUV Irradiation Time (hours)Strength at Break (MPa)
HDPE with Mn(acac)₂ (2 mmol/kg)0~22
HDPE with Mn(acac)₂ (2 mmol/kg)356-7
HDPE with Mn(acac)₂ (2 mmol/kg)605
Initial HDPE (no additive)0~22
Initial HDPE (no additive)150~18

Photoprotective Primers for Wood

Manganese; pentane-2,4-dione, also known as manganese acetylacetonate, has demonstrated considerable potential as a photoprotective primer for wood surfaces. Research indicates that its effectiveness in safeguarding wood from the damaging effects of weathering, particularly photodegradation, is significant. Studies have shown that metal acetylacetonates, including the manganese variant, can photostabilize wood, with the specific metal in the coordination complex playing a crucial role in the degree of protection offered. mdpi.comubc.ca

In comparative studies, manganese acetylacetonate has been identified as a promising candidate for improving the performance of clear coatings on wood. When applied as a pretreatment, it has been observed to restrict the discoloration of polyurethane-coated yellow cedar panels exposed to accelerated weathering. mdpi.com This suggests its utility in preserving the natural appearance of wood when used in conjunction with clear finishes.

Research on the photostabilizing effects of various metal acetylacetonates on yellow cedar veneers exposed to natural weathering revealed that manganese acetylacetonate was as effective as nickel and titanium acetylacetonates in limiting the degradation of the wood veneers. mdpi.com Another study also concluded that manganese acetylacetonate shows promise as a photoprotective primer for wood. researchgate.net The protective mechanism is believed to involve the formation of complexes between the metal ions and wood components, which helps to dissipate energy from sunlight and inhibit photochemical reactions that lead to degradation. swst.org

The following table summarizes the comparative effectiveness of different metal acetylacetonates in photostabilizing wood veneers, based on research findings.

Table 1: Comparative Photostabilization of Yellow Cedar Veneers by Metal Acetylacetonates

Metal Acetylacetonate Effectiveness in Restricting Photodegradation Additional Observations Reference
Manganese (Mn) High Equally effective as Nickel and Titanium acetylacetonates. Reduced discoloration of clear-coated panels. mdpi.com
Nickel (Ni) High Equally effective as Manganese and Titanium acetylacetonates. mdpi.com
Titanium (Ti) High As effective as a reactive UV absorber in reducing graying. Modest retention of lignin (B12514952). mdpi.com
Iron (Fe) High More effective at photostabilizing lignin compared to other tested acetylacetonates. mdpi.com
Cobalt (Co) Lower Less effective than Iron, Manganese, Nickel, and Titanium acetylacetonates. ubc.ca
Chromium (Cr) Lower Less effective than Iron, Manganese, Nickel, and Titanium acetylacetonates. ubc.ca

Membrane Permselectivity Modification

This compound has been investigated as a modifying agent to enhance the permselectivity and other properties of synthetic membranes. The incorporation of this organometallic compound into membrane structures can lead to significant improvements in their performance for various separation processes.

One area of research has focused on blending manganese acetylacetonate with polymers to create mixed-matrix membranes. For example, studies involving the blending of manganese(III) acetylacetonate with polyvinylchloride (PVC) have shown that the resulting membranes exhibit improved properties. msrjournal.com The addition of manganese acetylacetonate can enhance the hydrophilicity, strength, and water permeability of the PVC membranes. msrjournal.com These modifications are attributed to the high surface area structure of the manganese complex, which can favorably alter the membrane morphology. msrjournal.com Scanning electron microscopy (SEM) has revealed that the addition of Mn(acac)3 nanoparticles can lead to a dense top layer and a spongy support structure, which is beneficial for membrane performance. researchgate.net

Furthermore, manganese(II) acetylacetonate has been specifically used to modify the permselectivity of ZIF-8 (zeolitic imidazolate framework-8) membranes. sigmaaldrich.com Vapor treatment with manganese(II) acetylacetonate has been shown to enhance the separation capabilities of these membranes, highlighting its role in fine-tuning membrane selectivity for specific applications. sigmaaldrich.com The modification of membrane surfaces with such compounds can create a barrier that selectively hinders the transport of certain ions or molecules while allowing others to pass through, thereby improving the membrane's permselectivity. researchgate.netnih.gov

The table below outlines the effects of incorporating manganese acetylacetonate on the properties of polymeric membranes based on documented research.

Table 2: Effects of Manganese Acetylacetonate on Membrane Properties

Membrane Type Modification Method Observed Effects Reference
Polyvinylchloride (PVC) Blending with Mn(acac)3 nano-solution Improved hydrophilicity, strength, stiffness, water permeability, and antifouling properties. msrjournal.com
Polyethersulfone (PES) Blending with Mn(acac)3 nanoparticles Formation of an asymmetric structure with a dense top layer, improved hydrophilicity, and lower surface roughness. researchgate.net
ZIF-8 Vapor treatment with Manganese(II) acetylacetonate Enhanced permselectivity. sigmaaldrich.com

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for elucidating the intricate structural and electronic properties of manganese acetylacetonate (B107027) complexes. These techniques, often complemented by computational modeling, provide a detailed understanding of bonding, molecular geometry, and the behavior of electrons within the molecule.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups and probing the metal-ligand bonding in manganese acetylacetonate complexes. The spectra of these compounds are characterized by several key absorption bands corresponding to the vibrations of the acetylacetonate (acac) ligand and the manganese-oxygen (Mn-O) bond.

The chelation of the acetylacetonate ligand to the manganese ion results in shifts of the characteristic vibrational frequencies compared to the free ligand. chesci.com The most significant bands are those associated with the C=O and C=C stretching vibrations within the chelate ring. Studies have shown that the band around 1570 cm⁻¹ has a C=O stretching character, while the band near 1520 cm⁻¹ is attributed to C=C stretching. aip.org The positions of these bands provide clear evidence that the ligand is bonded to the manganese ion through both oxygen atoms, forming a stable six-membered ring. iiste.orgwikipedia.org

Vibrations involving the manganese-oxygen bond are typically observed in the far-infrared region of the spectrum. These Mn-O stretching modes generally appear as weak to medium bands between 400 and 700 cm⁻¹. chesci.comsryahwapublications.comnih.gov For instance, in one study, bands at 616-667 cm⁻¹ were assigned to the ν(Mn-O) vibration. sryahwapublications.com The presence of bands in the 974-1080 cm⁻¹ range can also indicate that the Mn(III) ion is coordinated to two acetylacetonate ligands. sryahwapublications.comnih.gov Isotopic labeling studies using ¹⁸O have been crucial in confirming these assignments, as the shifts induced in the spectra definitively link specific bands to vibrations involving the oxygen atoms. aip.org

The table below summarizes typical IR absorption bands observed for manganese acetylacetonate complexes.

Table 1: Characteristic Infrared Frequencies for Manganese Acetylacetonate Complexes This table is interactive. Click on the headers to sort.

Vibrational Mode Frequency Range (cm⁻¹) Description References
ν(C=O) 1627 - 1655 Carbonyl group stretching sryahwapublications.com
ν(C=C) 1535 - 1567 Carbon-carbon double bond stretching aip.orgsryahwapublications.com
Asymmetrical CH₃ bending ~1425 Bending vibration of the methyl group aip.org
ν(Mn-O) 417 - 689 Manganese-oxygen bond stretching chesci.comaip.orgnih.govoup.com
Out-of-plane deformation ~661 Ring deformation vibration aip.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of manganese acetylacetonate complexes by probing the electronic transitions between molecular orbitals. The spectra typically exhibit intense bands in the UV region and weaker bands in the visible region.

The high-intensity absorptions are generally assigned to intraligand π → π* transitions within the acetylacetonate ligand and ligand-to-metal charge transfer (LMCT) transitions. scribd.com The π → π* transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the ligand. scribd.com A d → π* transition, which is an electron transfer from a metal d-orbital to a ligand π* orbital, is also possible. scribd.com For example, the electronic spectra of Mn(acac)₃ can show two main absorption bands, one around 293 nm attributed to a ligand-centered transition and another at 361 nm, which could be due to d-d transitions. rsc.org

The absorptions in the visible region are typically much weaker and arise from d-d transitions, which involve the excitation of electrons between the d-orbitals of the manganese ion. These transitions are formally forbidden by the Laporte selection rule in centrosymmetric environments but become partially allowed due to vibrational coupling or distortions from perfect octahedral symmetry, such as the Jahn-Teller distortion observed in Mn(III) complexes. wikipedia.org For Mn(III) acetylacetonate, a weak absorption maximum has been reported around 418 nm, indicating the presence of manganese in the +3 oxidation state. rsc.org The position of the absorption maximum for the free acetylacetone (B45752) ligand shifts upon complexation with the metal ion. researchgate.net

Table 2: Electronic Absorption Bands for Manganese Acetylacetonate Complexes This table is interactive. Click on the headers to sort.

Complex Solvent λ_max (nm) Assignment References
Mn(acac)₃ Methanol 293 Ligand-centered (π → π*) rsc.org
Mn(acac)₃ Methanol 361 d-d transition rsc.org
Mn(acac)₃ Methanol ~418 d-d transition (Mn³⁺) rsc.org
Mn(acac)₂ DMSO 391 Ligand-centered/Charge Transfer researchgate.net
Free acac ligand DMSO 672 n → π* researchgate.net

Electron Paramagnetic Resonance (EPR) and its high-frequency and high-field variant (HFEPR) are powerful techniques for studying paramagnetic species like manganese acetylacetonate complexes, which possess unpaired electrons. These methods provide detailed insights into the electronic structure, spin state, and the local environment of the manganese ion.

Manganese(III) acetylacetonate, Mn(acac)₃, is a high-spin d⁴ complex (S=2), making it an ideal candidate for EPR and HFEPR studies. nih.govacs.org Its distorted octahedral geometry is a result of the Jahn-Teller effect. wikipedia.org HFEPR studies on both solid powder and frozen solutions of Mn(acac)₃ have been instrumental in determining the spin Hamiltonian parameters, particularly the axial zero-field splitting (ZFS) parameter, D, and the rhombic ZFS parameter, E. nih.govacs.org The negative sign of D determined from these studies indicates a tetragonal elongation of the MnO₆ octahedron is the "natural" form of Jahn-Teller distortion for this complex in solution, free from crystal packing effects. nih.govacs.orgresearchgate.net

EPR is also used to monitor changes in the oxidation state of manganese. For example, the reduction of Mn(III) to Mn(II) can be observed through the appearance of a characteristic six-line EPR signal for the Mn(II) species. mdpi.com This signal arises from the hyperfine interaction between the unpaired electrons and the ⁵⁵Mn nucleus, which has a nuclear spin of I = 5/2. mdpi.com

Table 3: Spin Hamiltonian Parameters for Mn(acac)₃ from HFEPR This table is interactive. Click on the headers to sort. | Parameter | Value | Description | Sample Type | References | | :--- | :--- | :--- | :--- | :--- | | D | -4.52(2) cm⁻¹ | Axial zero-field splitting | Frozen solution | nih.govacs.org | | |E| | 0.25(2) cm⁻¹ | Rhombic zero-field splitting | Frozen solution | nih.govacs.org | | g_iso | 1.99(1) | Isotropic g-factor | Frozen solution | nih.govacs.org | | |A_iso| | 93.4 x 10⁻⁴ T | Isotropic hyperfine coupling (for Mn²⁺) | Solution | mdpi.com |

While Nuclear Magnetic Resonance (NMR) spectroscopy is most commonly used for diamagnetic compounds, it provides unique information when applied to paramagnetic substances like manganese acetylacetonate. The presence of unpaired electrons in paramagnetic complexes causes significant changes in the NMR spectra, including large chemical shifts and substantial line broadening of the ligand proton resonances. magritek.comazom.com

The ¹H NMR spectrum of a paramagnetic complex such as Mn(acac)₃ shows broad and significantly downfield-shifted resonances, a direct consequence of the interaction between the ligand's protons and the unpaired electron spin on the metal center. magritek.comazom.com These shifts, known as contact shifts, arise from the delocalization of unpaired electron spin from the metal onto the ligand framework. aip.org

NMR is also the basis for the Evans method, a technique used to determine the magnetic susceptibility and, consequently, the number of unpaired electrons in a paramagnetic complex. magritek.comazom.com The method involves measuring the frequency difference (Δf) of an inert reference signal (like t-butanol) in a solvent with and without the paramagnetic sample. magritek.com This frequency difference is directly related to the molar magnetic susceptibility (Χ_m), which can then be used to calculate the effective magnetic moment (μ_eff). magritek.com For Mn(acac)₃, this method has confirmed a high-spin d⁴ configuration with four unpaired electrons. scribd.com Furthermore, ¹⁷O NMR studies on isotopically labeled Mn(acac)₃ have been used to probe the covalent character of the Mn-O bond and estimate electron spin relaxation times. aip.orgaip.org

Table 4: Summary of NMR Findings for Manganese Acetylacetonate This table is interactive. Click on the headers to sort.

Technique Complex Key Observation Finding References
¹H NMR Mn(acac)₃ Broad, downfield resonances Confirms paramagnetic nature magritek.comazom.com
Evans Method (¹H NMR) Mn(acac)₃ Δf = 20.11 Hz (example value) μ_eff ≈ 4.9 μ_B; confirms high-spin state (4 unpaired e⁻) magritek.comscribd.com
¹⁷O NMR Mn(acac)₃ Large downfield shift, temperature-dependent Hyperfine interaction constant (A/h) of 1.88 G; estimates Mn-O bond covalency aip.orgaip.org
¹⁷O NMR Mn(acac)₃ Linewidth of 2670 cps Electron spin relaxation time in the range of 10⁻¹¹ to 10⁻¹² s aip.orgaip.org

The crystal structure of bis(acetylacetonato)manganese(II) dihydrate, Mn(acac)₂·2H₂O, reveals a distorted octahedral geometry around the central manganese atom. oup.com The manganese ion is coordinated to four oxygen atoms from two bidentate acetylacetonate ligands and two oxygen atoms from two water molecules. oup.com The Mn-O bond lengths to the acac ligands are slightly different (2.129 Å and 2.150 Å), and the Mn-O bond to the water molecule is longer (2.267 Å). oup.com The complex is monoclinic with the space group P2₁/c. oup.com

For tris(acetylacetonato)manganese(III), Mn(acac)₃, the structure is also a distorted octahedron, which is attributed to the Jahn-Teller effect for a high-spin d⁴ ion. wikipedia.org This distortion can manifest as either a tetragonal elongation (two long and four short Mn-O bonds) or a tetragonal compression (two short and four long Mn-O bonds). wikipedia.org For example, one reported structure shows two axial Mn-O bonds at 2.12 Å and four equatorial bonds at 1.93 Å. wikipedia.org The specific distortion observed can be influenced by crystal packing forces, and multiple crystalline polymorphs of Mn(acac)₃ have been identified. acs.orgresearchgate.net

Table 5: Selected Crystallographic Data for Manganese Acetylacetonate Complexes This table is interactive. Click on the headers to sort.

Compound Crystal System Space Group Mn-O Bond Lengths (Å) Key Structural Feature References
Mn(acac)₂·2H₂O Monoclinic P2₁/c 2.129, 2.150 (acac); 2.267 (H₂O) Distorted octahedron; chelate ring folded by 21° oup.com
Mn(acac)₃ Orthorhombic/Monoclinic Varies e.g., 2.12 (axial), 1.93 (equatorial) Jahn-Teller distorted octahedron wikipedia.orgacs.org
δ-form Mn(acac)₃ - - - New crystalline form identified acs.org
ε-form Mn(acac)₃ - - - Formed via irreversible phase transition from δ-form upon cooling acs.org

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the electronic structure and local geometric environment of the absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, particularly at the metal L-edge and K-edge, is highly sensitive to the oxidation state and coordination geometry of the manganese atom. acs.organl.gov The energy of the absorption edge shifts to higher values as the oxidation state of the manganese increases. anl.gov Recent studies on gas-phase cationic manganese acetylacetonates (B15086760), Mn(acac)ₙ⁺ (n=1-3), have used Mn L₂,₃-edge XAS to investigate the electronic structure across the series. acs.orgnih.gov These studies, supported by theoretical calculations, have extracted parameters like crystal field strength and exchange energy. acs.orgnih.govnih.gov For instance, in Mn(acac)₂⁺ and Mn(acac)₃⁺, the crystal field and exchange splitting are of a similar magnitude (~2 eV). acs.org The L₃ excitation energy shifts by approximately 1.9 eV per oxidation state in these systems. acs.orgnih.gov

Oxygen and carbon K-edge XAS provide complementary information by probing the unoccupied molecular orbitals from the perspective of the ligand atoms. acs.orgnih.gov The spectra allow for the identification of molecular orbitals that are hybrids of ligand and metal 3d valence states, providing a detailed map of the orbital energy ordering. nih.govresearchgate.net EXAFS analysis, on the other hand, can provide precise information about the bond distances and coordination numbers of the atoms immediately surrounding the manganese center.

Table 6: Key Findings from XAS Studies of Manganese Acetylacetonate This table is interactive. Click on the headers to sort.

Technique System Key Finding Value/Parameter References
Mn L₃-edge XANES Mn(acac)ₙ⁺ (gas phase) Shift per oxidation state 1.9 ± 0.1 eV acs.orgnih.govdiva-portal.org
Mn L₂,₃-edge XAS Mn(acac)₂⁺ / Mn(acac)₃⁺ Competing crystal field (CF) and exchange splitting ~2 eV acs.org
O K-edge XAS Mn(acac)₃⁺ (gas phase) Average energy separation between t₂g and e_g like orbitals 1.6 eV researchgate.net
Mn K-edge XANES Various Mn complexes Pre-edge feature analysis Sensitive to oxidation state and site symmetry anl.govresearchgate.net
C K-edge XAS Mn(acac)ₙ⁺ (gas phase) Low-energy transitions (~286 eV) dominated by C atoms near Mn-O bridge Provides insight into ligand orbital contributions acs.orgnih.gov

Table of Compound Names

Common Name/FormulaSystematic Name
Manganese; pentane-2,4-dioneManganese(II) acetylacetonate; Bis(2,4-pentanedionato)manganese
Mn(acac)₂Bis(2,4-pentanedionato-κO,κO')manganese
Mn(acac)₂·2H₂OBis(acetylacetonato)diaquamanganese(II)
Mn(acac)₃Tris(2,4-pentanedionato)manganese(III); Tris(acetylacetonato)manganese(III)
KMnO₄Potassium permanganate (B83412)
t-butanol2-methylpropan-2-ol
CDCl₃Deuterated chloroform
DMSODimethyl sulfoxide (B87167)
H₂OWater
¹⁸OOxygen-18 Isotope
⁵⁵MnManganese-55 Isotope
¹⁷OOxygen-17 Isotope
¹HProtium

Thermal Analysis: Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are crucial for understanding the stability and decomposition profile of Mn(acac)₃, particularly as a precursor in material synthesis. Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) monitors the heat flow associated with thermal transitions.

Studies combining TG, DSC, and mass spectrometry (MS) have revealed that the thermal decomposition of Mn(acac)₃ is a multi-stage process. researchgate.netnih.gov In an inert atmosphere, the compound typically melts in the temperature range of 140–240°C, a process accompanied by the formation of manganese(II) acetylacetonate (Mn(acac)₂). rjsvd.com Upon further heating to temperatures between 500–550°C, this intermediate decomposes into a mixture of manganese oxides (such as MnO, Mn₃O₄, Mn₂O₃) and carbon. rjsvd.com Other investigations report thermal stability up to approximately 270°C, after which decomposition begins. researchgate.net

DSC analysis has also been instrumental in studying the catalytic activity of Mn(acac)₃. For instance, in the catalytic oxidation of heavy oil, DSC has shown that the addition of Mn(acac)₃ alters the thermal profiles of both low- and high-temperature oxidation stages, which suggests a modification of the reaction mechanism and kinetics. When Mn(acac)₃ is used as a precursor for modifying metal oxides like SnO₂, TG-DSC analysis confirms that the decomposition behavior of the complex changes when immobilized on the support surface. For example, Mn(acac)₂ species, formed as intermediates, decompose at a temperature approximately 100°C lower than the pure precursor. researchgate.net

Table 1: Thermal Decomposition Data for this compound

Temperature Range (°C)EventProducts DetectedSource(s)
140 - 240Melting / Initial DecompositionMn(acac)₂ rjsvd.com
~270Onset of Decomposition-
500 - 550Final DecompositionMnO, Mn₃O₄, Mn₂O₃, Carbon rjsvd.com

Electron Microscopy (SEM, TEM) for Morphology and Size

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, size, and structure of materials at the micro- and nanoscale. These methods have been applied to characterize Mn(acac)₃ itself and the materials derived from it.

SEM imaging of Mn(acac)₃ prepared via an environmentally benign route revealed uniform fine particles. researchgate.net These particles were found to have an average size of 146 nm with a wall thickness of 60 nm. researchgate.net Further examination by TEM showed that the individual particles were spherical and even smaller, with sizes around 7.5 nm. researchgate.net The use of SEM has also been effective in observing the morphological changes in polymeric membranes when Mn(acac)₃ is added, noting the formation of a dense top layer as the nanoparticles migrate during the phase inversion process. researchgate.net

When Mn(acac)₃ is used as a precursor for synthesizing manganese oxide nanoparticles, electron microscopy is essential for characterizing the resulting products. The morphology and dispersion of manganese oxide nanoparticles on carbon supports, for example, have been shown to be influenced by the synthesis conditions, with SEM and TEM confirming changes in particle size and distribution. researchgate.net

Table 2: Morphological Characteristics of Mn(acac)₃ Nanoparticles

TechniqueFeatureDimensionMorphologySource(s)
SEMParticle Size~146 nmUniform fine particles researchgate.net
TEMIndividual Particle Size~7.5 nmSpherical researchgate.net

Other Elemental and Compositional Analysis (e.g., RBS, EDIX, ICP)

A variety of other analytical techniques are employed to verify the elemental composition and purity of Mn(acac)₃ and its derivative materials.

Energy Dispersive X-ray Spectroscopy (EDIX or EDX) is often coupled with electron microscopy to provide localized elemental analysis. It has been used to confirm the composition of as-prepared Mn(acac)₃ nanoparticles, verifying the presence and quantifying the manganese content. researchgate.netresearchgate.net For example, in one synthesis, the metallic content of manganese in the solid crystals was confirmed to be 14.7%. researchgate.net

Inductively Coupled Plasma (ICP) analysis, either with Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS), is a highly sensitive method for determining the elemental composition of a sample. These techniques are standard for the quantitative analysis of manganese in various materials, including manganese ores and complex matrices. spectro.comresearchgate.netljmu.ac.uk They are capable of achieving very low detection limits, making them suitable for verifying the purity of Mn(acac)₃ and accurately determining manganese concentrations in synthesized nanocomposites. researchgate.netnxtbook.com

Rutherford Backscattering Spectrometry (RBS) is a powerful ion beam analysis technique used to determine the elemental composition and depth profile of thin films. While specific studies focusing on RBS analysis of Mn(acac)₃ are not prominent, the technique is highly relevant for characterizing manganese oxide thin films or other nanostructures for which Mn(acac)₃ often serves as a chemical vapor deposition (CVD) or atomic layer deposition (ALD) precursor.

Computational Chemistry Approaches for Reactivity and Structure

Computational chemistry provides profound insights into the molecular properties of Mn(acac)₃, complementing experimental findings and helping to explain its structure, stability, and reactivity.

Quantum Chemical Calculations of Geometric Structure and Force Fields

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been extensively applied to investigate the geometric and electronic structure of the Mn(acac)₃ molecule. researchgate.netscispace.com These theoretical studies consistently show that the most stable electronic state is a high-spin d⁴ configuration (S=2), which is subject to a significant Jahn-Teller distortion. researchgate.netresearchgate.net

The calculations predict that the molecule adopts a C₂ symmetry rather than a more idealized D₃ symmetry. scispace.com This distortion leads to a tetragonally elongated MnO₆ octahedron, where two axial Mn-O bonds are considerably longer than the four equatorial Mn-O bonds. researchgate.netresearchgate.net These computational findings are in excellent agreement with gas-phase electron diffraction experiments, which measured three distinct Mn-O bond lengths. researchgate.netnih.gov DFT calculations have also been used to determine the force fields and harmonic vibrational frequencies of the molecule, aiding in the interpretation of its infrared spectra. scispace.com Theoretical calculations indicated that both tetragonally elongated and compressed forms could exist, with the elongated structure being more stable by approximately 0.04 eV. researchgate.net

Table 3: Calculated and Experimental Mn-O Bond Lengths for Gas-Phase Mn(acac)₃

MethodSymmetryMn-O Bond Lengths (Å)Source(s)
DFT/UB3LYPC₂(Calculations for different spin states performed) scispace.com
Gas-Phase Electron DiffractionC₂2.157(16), 1.946(5), 1.932(5) nih.gov
DFT-Elongated form is 0.05 eV lower in energy than compressed form nih.gov

Molecular Dynamics Simulations

While static quantum chemical calculations are prevalent, the application of molecular dynamics (MD) simulations specifically to study the dynamic behavior of Mn(acac)₃ is less documented in the reviewed literature. MD simulations could, in principle, provide valuable information on the conformational dynamics of the chelate rings, the behavior of the complex in solution, its interaction with solvents, and the initial stages of its thermal decomposition or aggregation into nanoparticles. Such studies would be a valuable future direction for computationally investigating this compound.

Prediction of Reaction Pathways and Energetics (e.g., hydride transfer, radical processes)

Computational chemistry is a powerful tool for mapping out potential reaction pathways and calculating their associated energy barriers, providing mechanistic insights that are often difficult to obtain experimentally. While many computational studies focus on the structure of Mn(acac)₃, research on related manganese complexes sheds light on the types of reactions it can undergo.

The complex is known to initiate radical polymerization and catalyze various oxidation reactions, often involving redox cycling between Mn(III) and Mn(II). Computational studies on other manganese systems have explored key reaction types relevant to Mn(acac)₃ catalysis. For example, DFT has been used to investigate the electronic structure of manganese hydride complexes and the mechanism of hydride transfer from these species to substrates like ketones and imines. nih.govelsevierpure.com These studies propose outer-sphere mechanisms and highlight the role of ligand architecture in catalytic activity. acs.org Kinetic studies on a mononuclear manganese(III) iodosylbenzene complex have shown that hydride transfer from NADH analogues can proceed through a proton-coupled electron transfer mechanism. acs.org Such computational and kinetic frameworks are applicable to understanding the potential reactivity of Mn(acac)₃ in similar catalytic transformations.

Biomimetic Research and Bio Inspired Catalysis

Modeling Oxygen-Evolving Complex (OEC) Activity in Photosynthesis

The Oxygen-Evolving Complex (OEC) in Photosystem II (PSII) is the natural catalyst responsible for the oxidation of water to produce molecular oxygen, a fundamental process for life on Earth. The OEC is a cluster of four manganese ions and one calcium ion (Mn4CaO5) embedded within a protein environment. nih.gov Researchers synthesize model complexes to understand the intricate mechanism of this biological water-splitting reaction. nih.gov

Synthetic manganese complexes serve as functional models for the OEC. While direct use of manganese pentane-2,4-dione in these models is primarily as a precursor, the resulting structures aim to replicate the key features of the native OEC. For instance, tetranuclear manganese complexes have been synthesized and studied for their ability to evolve oxygen upon reaction with oxidizing agents, providing a functional mimic of the OEC. These model systems, often with cubane-like Mn4O4 core structures, allow for the investigation of water oxidation mechanisms in a more controlled chemical environment, away from the complexity of the natural enzyme. nih.govmdpi.com The study of these synthetic analogues, including their structural and electronic properties across different oxidation states (from Mn(III) to Mn(V)), offers critical insights into the potential intermediates and pathways of photosynthetic water oxidation. escholarship.org

Table 1: Key Characteristics of the Native OEC and Synthetic Models

Feature Native Oxygen-Evolving Complex (OEC) Synthetic Manganese Model Complexes
Metal Core Mn4CaO5 cluster Typically tetranuclear manganese clusters (e.g., Mn4O4)
Function Catalyzes water oxidation to O2 Aim to mimic the water oxidation activity
Environment Encapsulated within the PSII protein complex Studied in solution or immobilized on surfaces

| Mechanism Study | Investigated through biophysical and biochemical methods | Probed using spectroscopic and electrochemical techniques |

Mimicking Enzymatic Oxidation Activities (e.g., Laccase)

Laccases are multi-copper oxidoreductase enzymes that catalyze the oxidation of a wide range of organic and inorganic substrates, coupled with the reduction of molecular oxygen to water. Due to their broad substrate specificity, they are of great interest for various biotechnological applications. Researchers have developed artificial metalloenzymes and nanozymes using manganese to mimic the catalytic activity of laccase. nih.govchemrxiv.orgnih.gov

Manganese-based materials, including manganese oxides, have demonstrated laccase-like activity by catalyzing the oxidation of typical laccase substrates. chemrxiv.orgmdpi.com For example, a nanohybrid of manganese oxide and porous carbon (MnO/PC) has been shown to exhibit superior laccase-mimicking activity in the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.com In these mimics, manganese ions act as the catalytic center, facilitating electron transfer from the substrate to an oxidant. The development of these bio-inspired catalysts offers advantages such as enhanced stability and reusability compared to their natural enzyme counterparts. nih.gov

Table 2: Comparison of Natural Laccase and Manganese-Based Mimics

Catalyst Substrate Example Key Advantage of Mimic
Natural Laccase Phenols, anilines, ABTS High specificity
MnO/PC Nanohybrid ABTS Enhanced stability, lower cost

Functionalization with Manganese-Terpyridine Complexes for Photocatalysis

Manganese pentane-2,4-dione plays a crucial role as a component in the development of novel photocatalytic systems. Specifically, the acetylacetonate (B107027) (acac) ligand, derived from pentane-2,4-dione, can be utilized as a robust anchor to functionalize the surface of semiconductor nanoparticles like titanium dioxide (TiO2) with manganese-terpyridine complexes. nih.govacs.org

This approach involves modifying the acac ligand, which then coordinates to both the manganese(II)-terpyridine complex and the TiO2 nanoparticle surface. This assembly allows for visible-light sensitization of the wide-bandgap TiO2. nih.govacs.org Upon illumination, interfacial electron transfer occurs from the manganese complex to the TiO2, a process that happens on a subpicosecond timescale. This charge separation is a key step in photocatalysis. The manganese center is photooxidized from Mn(II) to Mn(III) during this process and is subsequently regenerated. nih.govacs.org Such systems are relevant for engineering devices for solar energy conversion and storage. nih.govacs.orgnih.gov

Table 3: Key Steps in Photocatalysis with Mn-Terpyridine Functionalized TiO2

Step Process Timescale
1. Light Absorption The Mn(II)-terpyridine complex absorbs visible light. -
2. Electron Injection An electron is transferred from the excited Mn complex to the TiO2 nanoparticle. Subpicosecond
3. Charge Separation A photooxidized Mn(III) species and an electron in the TiO2 are formed. -

| 4. Regeneration | The Mn(III) complex is reduced back to Mn(II). | Half-time of ~23 seconds |

Bioactivity of Manganese Complexes (Excluding Prohibited Elements)

Complexes derived from manganese pentane-2,4-dione have been investigated for their biological activities, particularly as antimicrobial and anti-biofilm agents. researchgate.netnih.govmdpi.com The coordination of manganese(II) with various organic ligands can enhance the biological efficacy of the resulting complexes compared to the free ligands or metal salts alone.

Studies have demonstrated that manganese(II) acetylacetonate exhibits significant antibacterial and antifungal activity. researchgate.net For instance, it has shown a minimum inhibitory concentration (MIC) of 1.25 µg/mL against certain pathogens. researchgate.net Furthermore, manganese(II) complexes with heteroaromatic ligands have been shown to be effective inhibitors of biofilm formation by bacteria such as Pseudomonas aeruginosa. nih.govmdpi.com The anti-biofilm activity can be tuned by modifying the structure of the ligands coordinated to the manganese center. nih.govmdpi.com These findings highlight the potential of manganese complexes in the development of new therapeutic agents to combat microbial resistance. nih.govfrontiersin.org

Table 4: Antimicrobial Activity of a Manganese(II) Acetylacetonate Complex

Activity Type Metric Concentration
Antibacterial & Antifungal MIC 1.25 µg/mL

Emerging Research Directions and Future Outlook

Design and Synthesis of Novel Manganese Acetylacetonate (B107027) Derivatives with Tuned Properties

A significant frontier in the application of manganese acetylacetonate lies in the rational design and synthesis of novel derivatives. By modifying the core structure, researchers aim to fine-tune the electronic and steric properties of the complex, thereby enhancing its catalytic activity, selectivity, and stability. A key strategy involves the substitution of one or more acetylacetonate (acac) ligands with other organic moieties.

This approach has been successfully demonstrated in the synthesis of mixed-ligand manganese(III) complexes. For instance, complexes containing two acetylacetonate ligands and one maleate (B1232345) ligand have exhibited high selectivity in polyurethane systems. nih.gov The nature of the ligand exchange can steer the selectivity of the catalytic reaction, and the catalytic ability of such a complex is determined by its specific composition. nih.gov

Recent research has explored the use of various organic modifiers to alter the surface properties of manganese-based catalysts. The modification of manganese oxide catalysts with enolic acetylacetones has been shown to switch the selectivity of primary amine oxidation from nitriles to imines by selectively suppressing Lewis acidic sites on the catalyst surface. nih.gov

Table 1: Examples of Modified Manganese Acetylacetonate Derivatives and Their Tuned Properties

Derivative/ModificationModifying Ligand/GroupTarget ApplicationTuned PropertyReference
[Mn(acac)₂(maleate)]MaleatePolyurethane SynthesisEnhanced selectivity for isocyanate-hydroxyl reaction nih.gov
acac-modified MnOₓAcetylacetone (B45752)Amine OxidationSwitched selectivity from nitriles to imines nih.govresearchgate.net
Mn(III) complexes with Schiff-base ligandsDifluoro- and dichloro-substituted Schiff-base ligandsRedox studiesModified redox properties and antioxidant activity americanelements.com

This table is interactive. Users can sort the data by clicking on the column headers.

The synthesis of these novel derivatives often involves straightforward ligand exchange reactions, providing a versatile platform for creating a library of catalysts with a wide range of functionalities. nih.gov Future work in this area is expected to focus on employing a broader range of ligands to achieve even finer control over the catalyst's performance in various organic transformations.

Exploration of New Catalytic Cycles and Enhanced Selectivities

Manganese acetylacetonate is a well-established catalyst and initiator for various reactions, including polymerizations and oxidations. mdpi.com A key area of emerging research is the exploration of new catalytic cycles and the enhancement of selectivity in known transformations. The catalytic activity of Mn(acac)₃ often relies on the facile redox cycling between the Mn(III) and Mn(II) states.

Researchers are actively investigating the role of Mn(acac)₃ in mediating novel organic syntheses. For example, it has been used to mediate a divergent synthesis of substituted pyridines and 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives from vinyl azides and cyclopropanols. researchgate.net Furthermore, it has been employed in the oxidative cyclization of 2-isocyanobiphenyls with organoboron reagents to produce phenanthridine (B189435) derivatives. researchgate.net

A significant challenge and a corresponding area of intense research is the control of selectivity. In the oxidation of primary amines, for instance, modifying manganese oxide catalysts with acetylacetone can switch the reaction pathway from producing nitriles to producing imines. nih.gov This switch is attributed to the acetylacetone modifier selectively suppressing the Lewis acidic sites on the catalyst that promote the hydrolysis of the imine intermediate. nih.gov

Table 2: Research on New Catalytic Applications and Selectivity Enhancement of Mn(acac)₃

Reaction TypeSubstratesProduct(s)Key FindingReference
Divergent SynthesisVinyl azides and cyclopropanolsSubstituted pyridines and 2-azabicyclo[3.3.1]non-2-en-1-ol derivativesMn(acac)₃ mediates the divergent synthesis. researchgate.net
Oxidative Cyclization2-Isocyanobiphenyls and organoboron reagentsPhenanthridine derivativesMn(acac)₃ facilitates the modular synthesis. researchgate.net
Amine OxidationBenzylamine derivativesNitriles or IminesAcetylacetone modification switches selectivity from nitriles to imines. nih.govresearchgate.net
RAFT PolymerizationPoly(vinyl acetate), Methyl methacrylate (B99206), Styrene (B11656)Controlled polymersMn(acac)₃ acts as a versatile and efficient initiator. rsc.org

This table is interactive. Users can sort the data by clicking on the column headers.

The use of Mn(acac)₃ as an initiator in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization represents another promising direction. It has been shown to be a versatile and superior RAFT initiator for various monomers, offering good control over the polymerization process at low concentrations. rsc.org

Development of Advanced Materials with Tailored Functional Properties

Manganese acetylacetonate serves as a valuable precursor for the synthesis of a variety of advanced materials. Its solubility in organic solvents and its ability to decompose cleanly make it an ideal candidate for techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). americanelements.com

A major focus of current research is the production of manganese oxide nanoparticles. These nanoparticles have significant applications in battery technology, particularly as cathode materials in microbatteries (e.g., LiMn₂O₄ thin films). hep.com.cnresearchgate.net Researchers are developing methods to control the size, morphology, and crystal structure of these nanoparticles to optimize their electrochemical performance. For instance, an environmentally benign route based on the hydrolysis of KMnO₄ followed by reaction with acetylacetone has been developed to produce manganese (III) acetylacetonate nanoparticles with diameters of about 146 nm. researchgate.netresearchgate.net

Furthermore, Mn(acac)₃ is utilized as a precursor for fabricating carbon nanostructures, such as carbon nanotubes, through CVD and laser evaporation techniques. americanelements.comsmolecule.com It is also being explored for the creation of blend membranes. For example, blending polyethersulfone (PES) with Mn(acac)₃ nanoparticles has been shown to produce reverse osmosis membranes with modified properties. researchgate.net

Table 3: Advanced Materials Synthesized Using Manganese Acetylacetonate as a Precursor

MaterialSynthesis MethodKey Properties/ApplicationsReference
Manganese Oxide NanoparticlesHydrolysis of KMnO₄ and reaction with acetylacetone~146 nm diameter; applications in battery technology researchgate.netresearchgate.net
Carbon NanostructuresChemical Vapor Deposition (CVD), Laser EvaporationFabrication of various carbon nanoforms americanelements.comsmolecule.com
ZrO₂ and MnOₓ NanolaminatesAtomic Layer Deposition (ALD)Thin films with specific magnetic and electric properties researchgate.net
Polyethersulfone (PES)/Mn(acac)₃ Blend MembraneSolution blendingReverse osmosis membranes with altered performance researchgate.net

This table is interactive. Users can sort the data by clicking on the column headers.

Future research in this area will likely focus on the development of more complex, multi-component materials with precisely controlled architectures and functionalities for applications in energy storage, catalysis, and separation technologies.

Integration of Multiscale Computational and Experimental Methodologies

To gain a deeper understanding of the structure, bonding, and reactivity of manganese acetylacetonate and its derivatives, researchers are increasingly integrating computational and experimental methodologies. This synergistic approach allows for the elucidation of complex electronic structures and reaction mechanisms that are often difficult to probe through experiments alone.

Gas-phase studies using techniques like mass-spectrometrically controlled gas-phase electron diffraction have provided insights into the structure of free Mn(acac)₃, revealing a tetragonal elongated MnO₆ octahedron, which is evidence of a static Jahn-Teller effect. nih.gov X-ray absorption spectroscopy (XAS) is another powerful tool being used to investigate the electronic structure of the complete series of gas-phase cationic manganese acetylacetonates (B15086760), Mn(acac)ₙ⁺ (n=1-3). acs.org

These experimental findings are complemented by advanced computational methods. Time-dependent density functional theory (TD-DFT) calculations and restricted active space (RAS) calculations have been employed to simulate and interpret X-ray absorption spectra, providing a detailed picture of the electronic transitions and the influence of the coordination environment on the manganese center. acs.org Such computational studies have also been used to investigate the mechanistic details of catalytic reactions, such as the role of Mn-based catalysts in water oxidation. acs.org

Table 4: Examples of Integrated Computational and Experimental Studies on Manganese Acetylacetonate

Experimental TechniqueComputational MethodSystem StudiedKey FindingReference
Gas-Phase Electron Diffraction-Free Mn(acac)₃Determination of the molecular structure and evidence of a static Jahn-Teller effect. nih.gov
X-ray Absorption Spectroscopy (XAS)TD-DFT, RAS, CTMGas-phase Mn(acac)ₙ⁺ (n=1-3)Elucidation of the electronic structure and the effect of coordination number on the metal center. acs.org
Crystallography-Single crystals of Mn(acac)₃Discovery of new crystalline forms (δ and ε) and unusual orthorhombic distortion. acs.orgresearchgate.net

This table is interactive. Users can sort the data by clicking on the column headers.

The future of this research direction lies in the development of more accurate and efficient computational models that can predict the properties and reactivity of novel manganese acetylacetonate derivatives, thereby guiding experimental efforts in a more targeted and efficient manner.

Sustainable and Green Chemical Approaches for Synthesis and Application

In line with the growing emphasis on sustainable chemistry, researchers are developing environmentally benign or "green" methods for the synthesis and application of manganese acetylacetonate. These approaches aim to reduce or eliminate the use of hazardous substances and minimize waste generation. hep.com.cnresearchgate.net

A notable development is the synthesis of manganese(III) acetylacetonate nanoparticles via a simple and environmentally friendly route that uses water as the solvent, in which the product is insoluble and can be easily separated. researchgate.nethep.com.cnresearchgate.net This method, based on the hydrolysis of potassium permanganate (B83412) followed by reaction with acetylacetone, avoids the use of hazardous organic solvents and offers high purity of the final product due to the ease of recycling unreacted reactants. hep.com.cnresearchgate.net One study reported a 98% conversion at a molar ratio of 7:1 of acetylacetone to KMnO₄ at 75°C after 60 minutes. researchgate.netresearchgate.net

Traditional methods for preparing Mn(acac)₃ often involve the use of neutralizing agents like sodium acetate (B1210297), and the separation and recycling of unreacted components can be challenging. hep.com.cn The new green synthesis protocols offer a more sustainable alternative.

Beyond synthesis, the application of manganese acetylacetonate in environmentally friendly processes is also a key research focus. Its use as a primary drier in solvent-borne and high-solid alkyd formulations is being investigated as an alternative to more toxic cobalt-based driers. mdpi.com Interestingly, while Mn(acac)₃ is intensely colored, it does not affect the color of transparent paint films due to its in-situ reduction to manganese(II). mdpi.com

Table 5: Comparison of Traditional and Green Synthesis Methods for Manganese Acetylacetonate

FeatureTraditional SynthesisGreen SynthesisReference
Starting Materials MnCl₂·4H₂O, KMnO₄, acetylacetoneKMnO₄, acetylacetone hep.com.cn
Solvent Organic solventsWater hep.com.cnresearchgate.net
Neutralizing Agent Sodium acetateNot required hep.com.cn
Product Separation Requires extra washing and separationSimple filtration hep.com.cnresearchgate.net
Recycling of Reactants DifficultEasy hep.com.cnresearchgate.net
Reaction Conversion VariableUp to 98% researchgate.netresearchgate.net

This table is interactive. Users can sort the data by clicking on the column headers.

The future outlook for this area includes the development of even more efficient and scalable green synthesis methods, potentially utilizing bio-based starting materials. Furthermore, expanding the use of manganese acetylacetonate as a greener catalyst in a wider range of industrial processes will be a crucial step towards a more sustainable chemical industry.

Q & A

Q. How are partition coefficients used to predict solvent interactions of pentane-2,4-dione derivatives?

  • Methodological Answer : Abraham descriptors (polarity, hydrogen-bond acidity/basicity) are derived from log P values (octanol-water partitioning) and gas-phase chromatography. These descriptors predict solubility in non-aqueous solvents using linear free-energy relationships. For example, trifluorinated derivatives exhibit increased hydrogen-bond acidity due to electron-withdrawing groups .

Q. What mechanistic insights explain the condensation of pentane-2,4-dione with urea to form hydroxypyrimidines?

  • Methodological Answer : Under acidic conditions, urea attacks the enol tautomer of pentane-2,4-dione, forming a β-ketoamide intermediate. Cyclization via intramolecular nucleophilic attack yields a hydroxypyrimidine. Kinetic studies (UV-Vis monitoring) and isotopic labeling confirm the enol's role. Fluorinated analogs (e.g., CF₃-substituted diketones) block enolization, altering reaction pathways .

Q. How does substrate structure influence enzymatic activity of carbonyl reductases toward pentane-2,4-dione?

  • Methodological Answer : Assay enzyme specificity using purified carbonyl reductase and varying diketones (e.g., 2,3-pentanedione vs. 2,4-pentanedione). Measure specific activity (U/mg) via NADPH consumption (340 nm absorbance). 2,4-Pentanedione exhibits lower activity (3.2 U/mg) due to steric hindrance at the active site compared to linear diketones (e.g., biacetyl: 8.5 U/mg) .

Q. What safety protocols are critical when handling pentane-2,4-dione in research settings?

  • Methodological Answer : Implement local exhaust ventilation and PPE (gloves, goggles) due to volatility and irritancy (skin/eye contact, inhalation). Monitor airborne concentrations via GC-MS. Regulatory compliance: Avoid use in flavorings (EU Regulation 872/2012) due to genotoxicity (in vitro/in vivo data). Dispose via hazardous waste protocols .

Tables
Table 1 : Abraham Descriptors for Pentane-2,4-dione and Derivatives

CompoundPolarity (S)H-Bond Acidity (A)H-Bond Basicity (B)
Pentane-2,4-dione1.250.000.78
1,1,1-Trifluoropentane-2,4-dione1.420.350.65

Table 2 : Enzymatic Activity of Carbonyl Reductase Toward Diketones

SubstrateSpecific Activity (U/mg)
2,4-Pentanedione3.2 ± 0.2
Biacetyl8.5 ± 0.4
2,3-Pentanedione6.5 ± 0.3

Figure 1 : Resonance stabilization of the pentane-2,4-dione enolate .

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